Sah-sos1A tfa
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C102H160F3N27O30 |
|---|---|
分子量 |
2301.5 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,15Z,20S)-20-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-[(1R)-1-hydroxyethyl]-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C100H159N27O28.C2HF3O2/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132;3-2(4,5)1(6)7/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109);(H,6,7)/b14-13-;/t55-,56+,57+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-,99-,100-;/m0./s1 |
InChI 键 |
GGEGRVPPJGZDBZ-FXFMIHBTSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Sah-SOS1A TFA in KRAS Mutant Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating mutations in the KRAS oncogene are highly prevalent in a multitude of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. For decades, direct targeting of mutant KRAS has been a formidable challenge in oncology drug development. The Sah-SOS1A (Stabilized Alpha-Helix of Son of Sevenless 1A) peptide, delivered as a trifluoroacetate (B77799) (TFA) salt, represents a novel therapeutic strategy that circumvents direct inhibition of the elusive KRAS protein. Instead, it targets the protein-protein interaction between KRAS and Son of Sevenless 1 (SOS1), a critical guanine (B1146940) nucleotide exchange factor (GEF) responsible for activating KRAS. This technical guide provides a comprehensive overview of the mechanism of action of Sah-SOS1A in KRAS mutant cells, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Disrupting the KRAS-SOS1 Interaction
Sah-SOS1A is a cell-permeable, hydrocarbon-stapled α-helical peptide designed to mimic the SOS1 α-helix (amino acids 929-944) that binds to KRAS. By competitively binding to the SOS1-binding pocket on both wild-type and mutant KRAS, Sah-SOS1A effectively disrupts the native KRAS-SOS1 protein-protein interaction.[1] This disruption is the cornerstone of its anti-cancer activity.
The binding of SOS1 to KRAS is a pivotal step in the activation of the RAS-MAPK signaling pathway. SOS1 facilitates the exchange of GDP for GTP on KRAS, converting it from an inactive to an active signaling state.[2] In KRAS-driven cancers, this process is often hyperactive. By occupying the SOS1 binding site on KRAS, Sah-SOS1A directly and independently blocks this nucleotide association, effectively locking KRAS in its inactive, GDP-bound state.[1][3] This prevents the downstream signaling cascade that drives tumor cell proliferation and survival.
Binding Affinity and Specificity
Sah-SOS1A exhibits nanomolar binding affinity for a range of KRAS variants, including wild-type and various oncogenic mutants. This broad activity is a significant advantage, as it suggests potential efficacy across different KRAS-mutant tumors.
| KRAS Variant | Binding Affinity (EC50/Kd, nM) | Reference |
| Wild-type KRAS | 106 - 176 | [4] |
| KRAS G12D | 106 - 175 | [1] |
| KRAS G12V | 106 - 175 | [1] |
| KRAS G12C | 106 - 175 | [1] |
| KRAS G12S | 106 - 175 | [1] |
| KRAS Q61H | 106 - 175 | [1] |
Table 1: Binding affinities of Sah-SOS1A to various KRAS proteins. The data indicates a consistently high affinity across different KRAS mutational statuses.
Downstream Signaling Effects: Inhibition of the MAPK Pathway
The primary consequence of disrupting the KRAS-SOS1 interaction is the attenuation of the mitogen-activated protein kinase (MAPK) signaling cascade. By preventing KRAS activation, Sah-SOS1A leads to a dose-dependent decrease in the phosphorylation of key downstream effectors, including MEK1/2 and ERK1/2.[1] The phosphorylation of AKT, a key node in the PI3K/AKT pathway, has also been shown to be inhibited by Sah-SOS1A treatment.[1]
Cellular Effects: Cytotoxicity in KRAS-Mutant Cancer Cells
The inhibition of MAPK signaling by Sah-SOS1A translates to potent cytotoxic effects in cancer cell lines harboring KRAS mutations. Treatment with Sah-SOS1A impairs the viability of these cells in a dose-dependent manner.
| Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| Pancreatic, Colon, Lung Cancer Cells | G12D, G12C, G12V, G12S, G13D, Q61H | 5 - 15 | [1][5] |
| HeLa (Wild-type KRAS) | Wild-type | Affected | [1] |
| Colo320-HSR (Wild-type KRAS) | Wild-type | Affected | [1] |
Table 2: Cytotoxic activity of Sah-SOS1A in various cancer cell lines. The data demonstrates that Sah-SOS1A is effective against a range of KRAS mutations and also affects some wild-type KRAS cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of Sah-SOS1A.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to quantify the binding affinity of Sah-SOS1A to KRAS.
Principle: A fluorescently labeled version of Sah-SOS1A (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the much larger KRAS protein, the complex tumbles more slowly, resulting in a higher polarization value.
Protocol:
-
Reagents:
-
FITC-labeled Sah-SOS1A peptide (15 nM).
-
Recombinant wild-type or mutant KRAS protein (serially diluted).
-
Binding buffer (50 mM Tris, 100 mM NaCl, pH 8.0).
-
-
Procedure:
-
In a 96-well black plate, incubate the FITC-labeled Sah-SOS1A with varying concentrations of the KRAS protein in the binding buffer.
-
Allow the binding reaction to reach equilibrium (typically 30 minutes at room temperature).
-
Measure fluorescence polarization using a microplate reader with appropriate excitation and emission filters for FITC.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of KRAS protein.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[3]
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the cytotoxic effect of Sah-SOS1A on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The CellTiter-Glo assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Protocol (MTT):
-
Cell Seeding:
-
Seed KRAS mutant cancer cells (e.g., Panc-1, HCT116) in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.625 to 40 µM) for 72 hours.[1] Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of Sah-SOS1A and fitting the data to a dose-response curve.
-
Western Blot Analysis for Downstream Signaling
This technique is used to detect the phosphorylation status of proteins in the MAPK pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Treat KRAS mutant cells with varying concentrations of this compound (e.g., 5-40 µM) for a specified time (e.g., 4 hours).[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion
This compound presents a compelling therapeutic strategy for cancers driven by KRAS mutations. Its mechanism of action, centered on the disruption of the KRAS-SOS1 interaction, leads to the inhibition of nucleotide exchange and subsequent downregulation of the MAPK signaling pathway. This ultimately results in the cytotoxic death of KRAS-dependent cancer cells. The broad activity of Sah-SOS1A against various KRAS mutants underscores its potential as a pan-KRAS inhibitor. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and similar targeted therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Sah-SOS1A in the treatment of KRAS-mutant cancers.
References
Role of Sah-sos1A tfa in disrupting the SOS1/KRAS protein-protein interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Sah-sos1A tfa, a stapled peptide inhibitor designed to disrupt the critical protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS. The constitutive activation of KRAS due to mutations is a hallmark of numerous cancers, making the inhibition of its activity a primary goal in oncology drug discovery. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to the SOS1/KRAS Interaction
The K-Ras protein, a member of the RAS superfamily of small GTPases, functions as a molecular switch in cellular signaling.[1] It cycles between an inactive GDP-bound state and an active GTP-bound state. The exchange of GDP for GTP is facilitated by Guanine Nucleotide Exchange Factors (GEFs), a key example of which is SOS1.[2] Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), SOS1 binds to KRAS and promotes the release of GDP, allowing GTP to bind and activate KRAS.[2][3] Activated KRAS then engages downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, to drive cellular processes such as proliferation, differentiation, and survival.[4][5]
Mutations in the KRAS gene, frequently occurring at codons 12, 13, and 61, impair the GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state.[6] This leads to persistent downstream signaling, promoting uncontrolled cell growth and tumorigenesis. The direct inhibition of mutant KRAS has proven to be a formidable challenge. Consequently, disrupting the interaction between SOS1 and KRAS presents a compelling therapeutic strategy to prevent KRAS activation and mitigate its oncogenic signaling.
This compound: A Stapled Peptide Inhibitor
This compound is a synthetic, cell-permeable, hydrocarbon-stapled alpha-helical peptide derived from the SOS1 protein. The stapling technology enhances the helicity and proteolytic stability of the peptide, improving its biological activity and pharmacokinetic properties. This compound is designed to mimic the SOS1 helix that binds to KRAS, thereby competitively inhibiting the natural protein-protein interaction.
Mechanism of Action
This compound directly binds to both wild-type and mutant forms of KRAS.[4][5] This binding event physically occludes the SOS1 binding site on KRAS, preventing the formation of the SOS1/KRAS complex. By doing so, this compound effectively blocks the SOS1-mediated nucleotide exchange on KRAS, thus inhibiting its activation.[4][5] This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of downstream oncogenic signaling pathways, including the ERK-MAPK cascade.[4][5]
Quantitative Efficacy of this compound
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its binding affinity to KRAS and its cytotoxic effects on cancer cell lines.
Table 1: Binding Affinity of this compound to KRAS Variants
| KRAS Variant | Assay Type | Parameter | Value (nM) |
| Wild-type | Fluorescence Polarization | EC50 | 106 - 175 |
| G12D | Fluorescence Polarization | EC50 | 106 - 175 |
| G12V | Fluorescence Polarization | EC50 | 106 - 175 |
| G12C | Fluorescence Polarization | EC50 | 106 - 175 |
| G12S | Fluorescence Polarization | EC50 | 106 - 175 |
| Q61H | Fluorescence Polarization | EC50 | 106 - 175 |
| Wild-type & Mutants | Not Specified | Kd | 106 - 176[1][7] |
EC50 values represent the concentration of this compound required to achieve 50% of the maximal binding in the fluorescence polarization assay.[4][5][6] Kd values represent the dissociation constant.
Table 2: Cytotoxicity of this compound in KRAS-mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | Assay Type | Parameter | Value (µM) |
| Various | G12D, G12C, G12V, G12S, G13D, Q61H | Cell Viability Assay | IC50 | 5 - 15 |
IC50 values represent the concentration of this compound required to inhibit cell viability by 50% after 24 hours of treatment.[4][5][6]
Downstream Signaling Effects
Treatment of KRAS-driven cancer cells with this compound leads to a dose-dependent inhibition of downstream signaling pathways. Specifically, this compound has been shown to decrease the phosphorylation levels of key kinases in the MAPK and PI3K/AKT pathways.
Table 3: Impact of this compound on Downstream Signaling Molecules
| Signaling Molecule | Effect of this compound (5-40 µM; 4 hours) |
| pMEK1/2 | Dose-responsive inhibition of phosphorylation |
| pERK1/2 | Dose-responsive inhibition of phosphorylation |
| pAKT | Dose-responsive inhibition of phosphorylation |
These effects demonstrate the on-mechanism activity of this compound in blocking the signaling cascade downstream of KRAS.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a fluorescently labeled this compound to KRAS proteins. The principle is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization.
Materials:
-
FITC-labeled this compound
-
Recombinant wild-type and mutant KRAS proteins
-
Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Black, 96-well microtiter plates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of the unlabeled this compound or the KRAS protein in the binding buffer.
-
To each well of the 96-well plate, add a fixed concentration of the FITC-labeled this compound (e.g., 10 nM).
-
Add the serially diluted unlabeled competitor or KRAS protein to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[8]
-
The data is then plotted as fluorescence polarization versus the logarithm of the competitor concentration, and the EC50 or Kd value is determined by fitting the data to a suitable binding model.
Nucleotide Association Assay
This assay monitors the ability of this compound to inhibit the binding of a fluorescently labeled GTP analog (e.g., BODIPY-GDP) to KRAS.
Materials:
-
Recombinant KRAS protein
-
BODIPY-GDP
-
GTP
-
Assay buffer (e.g., buffer for nucleotide exchange assays)[9]
-
This compound
-
Fluorometer
Protocol:
-
Pre-load KRAS with the fluorescent BODIPY-GDP.[9]
-
In a cuvette or microplate well, mix the KRAS-BODIPY-GDP complex with the assay buffer.
-
Add varying concentrations of this compound to the mixture and incubate for a short period.
-
Initiate the nucleotide exchange by adding a molar excess of unlabeled GTP.
-
Monitor the decrease in fluorescence intensity over time as the BODIPY-GDP is displaced by GTP. The fluorescence of BODIPY-GDP is quenched when it is displaced from the protein.[9][10]
-
The rate of fluorescence decay is indicative of the nucleotide exchange rate. A slower rate in the presence of this compound indicates inhibition of nucleotide association.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding.
Materials:
-
Cancer cell line expressing KRAS
-
This compound
-
Cell lysis buffer
-
Equipment for heating cells (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against KRAS and a loading control (e.g., GAPDH)
Protocol:
-
Treat cultured cells with either vehicle control or this compound for a specified time (e.g., 1-4 hours).[11]
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[11]
-
Lyse the cells by freeze-thawing or other methods.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-KRAS antibody.
-
An increase in the amount of soluble KRAS at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples indicates that the compound has bound to and stabilized KRAS within the cells.
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, the mechanism of this compound, and a generalized experimental workflow.
SOS1/KRAS Signaling Pathway
Caption: The SOS1/KRAS signaling cascade.
Mechanism of this compound Action
References
- 1. SAH-SOS1A | Ras GTPases | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. rndsystems.com [rndsystems.com]
- 8. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A fully automated procedure for the parallel, multidimensional purification and nucleotide loading of the human GTPases KRas, Rac1 and RalB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Hydrocarbon-Stapled SOS1 Helices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on hydrocarbon-stapled Son of Sevenless 1 (SOS1) helices as inhibitors of the KRAS-SOS1 interaction. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Activating mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, yet KRAS has long been considered an "undruggable" target.[1][2] The interaction between KRAS and its guanine (B1146940) nucleotide exchange factor, SOS1, is critical for the activation of KRAS and subsequent downstream signaling pathways that drive cell proliferation and survival.[3][4] Hydrocarbon-stapled peptides have emerged as a promising therapeutic modality to target this protein-protein interaction.[5][6] These synthetic peptides are designed to mimic the α-helical structure of the SOS1 binding interface, with a hydrocarbon "staple" that locks the peptide into its bioactive conformation, thereby enhancing its binding affinity, protease resistance, and cell permeability.[6][7]
This guide focuses on the seminal studies of SAH-SOS1 peptides, particularly SAH-SOS1A, which have demonstrated high-affinity binding to various KRAS mutants and potent inhibition of KRAS-driven cancer cell growth.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on hydrocarbon-stapled SOS1 helices.
Table 1: Binding Affinities of SAH-SOS1 Peptides to KRAS Variants
| Peptide | KRAS Variant | EC50 (nM) | Reference |
| SAH-SOS1A | Wild-type | 106 | [8] |
| SAH-SOS1A | G12D | 175 | [1][8] |
| SAH-SOS1A | G12V | 148 | [8] |
| SAH-SOS1A | G12C | 133 | [8] |
| SAH-SOS1A | G12S | 119 | [8] |
| SAH-SOS1A | Q61H | 134 | [8] |
EC50 values were determined by Fluorescence Polarization assay.
Table 2: In Vitro Anti-proliferative Activity of SAH-SOS1A
| Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| Panc 10.05 | G12D | ~10 | [1] |
| HCT-116 | G13D | 5-15 | [8] |
| A549 | G12S | 5-15 | [8] |
| SW480 | G12V | 5-15 | [8] |
| MIA PaCa-2 | G12C | 5-15 | [8] |
| AsPC-1 | G12D | 5-15 | [8] |
| HeLa | Wild-type | 5-15 | [8] |
| Colo320-HSR | Wild-type | 5-15 | [8] |
IC50 values were determined by CellTiter-Glo® cell viability assay after 24-72 hours of treatment.
Signaling Pathways and Experimental Workflows
SOS1-Mediated KRAS Activation and Downstream Signaling
The following diagram illustrates the central role of SOS1 in activating KRAS and the subsequent MAPK/ERK and PI3K/AKT signaling cascades that are commonly dysregulated in cancer.[4][9][10] Hydrocarbon-stapled SOS1 helices act by competitively inhibiting the interaction between SOS1 and KRAS.[1][2]
Caption: SOS1-KRAS signaling pathway and the inhibitory action of stapled helices.
Experimental Workflow for Characterizing Stapled SOS1 Helices
The diagram below outlines the typical experimental workflow for the design, synthesis, and biological evaluation of hydrocarbon-stapled SOS1 helices.
Caption: A typical experimental workflow for the evaluation of stapled SOS1 helices.
Detailed Experimental Protocols
Synthesis and Purification of Hydrocarbon-Stapled Peptides
Hydrocarbon-stapled peptides are synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) followed by olefin metathesis to form the hydrocarbon staple.[11]
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Non-natural amino acids for stapling (e.g., (S)-2-(4'-pentenyl)alanine)
-
Grubbs' first-generation catalyst
-
Solvents (DMF, DCM, NMP, etc.)
-
Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Peptide Synthesis: The peptide is assembled on a solid support resin using an automated peptide synthesizer. Standard Fmoc-SPPS protocols are followed for coupling and deprotection of natural amino acids. For the incorporation of the non-natural amino acids, extended coupling and deprotection times may be required.[10]
-
Olefin Metathesis (Stapling): The resin-bound peptide is washed and swollen in an appropriate solvent (e.g., dichloroethane). Grubbs' catalyst is added to the resin, and the reaction is allowed to proceed for several hours at room temperature to form the hydrocarbon staple.[12]
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all protecting groups are removed by treatment with a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the α-helical content of the stapled peptides.[7]
Protocol:
-
Prepare a stock solution of the peptide in an appropriate buffer (e.g., 20 mM sodium phosphate, pH 7.5).
-
Determine the precise concentration of the peptide solution.
-
Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.
-
The mean residue ellipticity (MRE) is calculated and plotted against wavelength. The presence of characteristic minima at ~208 and ~222 nm is indicative of α-helical structure.
-
The percentage of α-helicity can be estimated from the MRE at 222 nm.
Fluorescence Polarization (FP) Assay
FP assays are used to quantify the binding affinity of the stapled peptides to KRAS.[6]
Materials:
-
Fluorescently labeled stapled peptide (e.g., FITC-SAH-SOS1A)
-
Recombinant KRAS protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
A constant concentration of the fluorescently labeled peptide is added to the wells of a microplate.
-
Serial dilutions of the KRAS protein are added to the wells.
-
The plate is incubated at room temperature to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The data are plotted as fluorescence polarization versus the logarithm of the protein concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the effect of the stapled peptides on the viability of cancer cell lines.[1][2]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Stapled peptide stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates
-
Luminometer
Protocol:
-
Cells are seeded in opaque-walled 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the stapled peptide.
-
The plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).
-
The CellTiter-Glo® Reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.
-
After a brief incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a luminometer.
-
The data are normalized to untreated controls, and the IC50 value is calculated by plotting the percentage of cell viability versus the logarithm of the peptide concentration.
Western Blot Analysis of ERK Phosphorylation
Western blotting is used to assess the impact of the stapled peptides on the downstream KRAS signaling pathway by measuring the phosphorylation status of key signaling proteins like ERK.[3][13]
Materials:
-
Cancer cell lines
-
Stapled peptide
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cells are treated with the stapled peptide for the desired time.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody against phosphorylated ERK.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an ECL substrate and an imaging system.
-
The membrane can be stripped and re-probed with an antibody against total ERK to ensure equal protein loading.
-
The band intensities are quantified to determine the relative levels of phosphorylated ERK.
Conclusion
The foundational studies on hydrocarbon-stapled SOS1 helices have provided compelling evidence for their potential as direct inhibitors of oncogenic KRAS.[1][2] The SAH-SOS1A peptide, in particular, has demonstrated broad-spectrum, high-affinity binding to various KRAS mutants and has been shown to inhibit KRAS-driven cancer cell proliferation by downregulating the MAPK signaling pathway.[1][13] The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug discovery who are interested in further exploring and developing this promising class of therapeutic agents.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
- 10. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Sah-sos1A tfa in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Sah-sos1A tfa stock solutions for use in cell culture experiments. Sah-sos1A is a potent, cell-permeable, peptide-based inhibitor of the Son of sevenless 1 (SOS1) and K-Ras interaction, effectively blocking the RAS signaling pathway.[1][2][3] This makes it a valuable tool for cancer research and drug development, particularly for tumors driven by KRAS mutations.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound. It is crucial to refer to the batch-specific information provided on the product vial or the Certificate of Analysis for the most accurate data.
| Parameter | Value | Source |
| Molecular Weight (TFA salt) | ~2301.55 g/mol | AbMole BioScience |
| Molecular Weight (free base) | ~2187.5 g/mol | MedchemExpress, Sigma-Aldrich, R&D Systems |
| Solubility | Soluble to 1 mg/mL in water | R&D Systems |
| EC50 (KRAS binding) | 106-175 nM for wild-type and various KRAS mutants | MedchemExpress, AbMole BioScience |
| IC50 (Cell Viability) | 5-15 µM in various cancer cell lines | MedchemExpress, AbMole BioScience |
| Effective Concentration in Cells | 0.625-40 µM | MedchemExpress, AbMole BioScience |
| Storage of Lyophilized Powder | Store at -20°C, protect from light | AbMole BioScience |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | MedchemExpress |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a concentration cited for in vivo experiments and a convenient starting point for dilutions for cell culture.[1][4]
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Determine the Mass: Refer to the Certificate of Analysis for the exact molecular weight of your batch of this compound. For this example, we will use a molecular weight of 2301.55 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 2301.55 g/mol * (1000 mg / 1 g) = 2.30 mg
-
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Aseptically add the calculated volume of sterile water to the vial to achieve a 10 mM concentration. For example, add 100 µL of sterile water to 2.30 mg of this compound.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved.
-
-
Sterilization (Optional but Recommended):
-
If using the stock solution for cell culture, it is advisable to sterilize it by filtering through a 0.22 µm sterile filter into a new sterile tube.[5]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.[5]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5] Ensure the tubes are tightly sealed and protected from light.[5]
-
Visualizations
Signaling Pathway of Sah-sos1A Action
The following diagram illustrates the mechanism of action of Sah-sos1A. It inhibits the interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP on KRAS. This leads to the downregulation of the downstream MAPK signaling pathway.[1][2][3]
Caption: Mechanism of Sah-sos1A in the KRAS signaling pathway.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the key steps for preparing a sterile stock solution of this compound for use in cell culture experiments.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of KRAS Pathway Proteins Following Sah-sos1A tfa Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various human cancers, leading to constitutive activation of downstream pro-proliferative pathways, most notably the RAF-MEK-ERK (MAPK) cascade. Sah-sos1A tfa is a potent, cell-permeable, peptide-based inhibitor that disrupts the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] This interaction is crucial for the exchange of GDP for GTP, which activates KRAS. By preventing this interaction, this compound effectively blocks KRAS activation and subsequent downstream signaling.[4][5]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key proteins within the KRAS signaling pathway. The primary objective is to assess the inhibitory activity of this compound by measuring the phosphorylation status of downstream effectors such as MEK1/2 and ERK1/2. A significant reduction in the phosphorylated forms of these proteins upon treatment with this compound is a key indicator of successful target engagement and pathway inhibition.[3][4]
Signaling Pathway and Experimental Workflow
To visually represent the biological process and the experimental procedure, the following diagrams have been generated.
Caption: KRAS Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line with a known KRAS mutation (e.g., Panc 10.05, HCT116) or wild-type KRAS.
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store as recommended by the supplier.
-
Cell Culture Media: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA Protein Assay Kit or equivalent.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-total MEK1/2
-
Mouse anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Loading Control: Mouse anti-β-actin or Rabbit anti-GAPDH
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescent (ECL) Substrate
Protocol
1. Cell Culture and Treatment a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. c. The following day, replace the growth medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (e.g., DMSO). d. Incubate the cells for the desired treatment duration (e.g., 4 hours).[3][4] e. For some experimental setups, serum starvation for 12-24 hours prior to treatment may be necessary, followed by stimulation with a growth factor like EGF (e.g., 100 ng/mL for 15 minutes) after the this compound incubation period.[4]
2. Protein Extraction and Quantification a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the cell lysates to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant to fresh, pre-chilled tubes. g. Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare protein samples for electrophoresis by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. h. The following day, wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each. k. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. l. Capture the chemiluminescent signal using a digital imaging system or X-ray film. m. If necessary, strip the membrane and re-probe for total protein or a loading control.
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on key proteins in the KRAS pathway. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control.
Table 1: Effect of this compound on MEK1/2 Phosphorylation
| Treatment Group | Concentration (µM) | Fold Change (p-MEK1/2 / Total MEK1/2) | Standard Deviation |
| Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 5 | 0.78 | ± 0.07 |
| This compound | 10 | 0.45 | ± 0.06 |
| This compound | 20 | 0.21 | ± 0.04 |
| This compound | 40 | 0.09 | ± 0.03 |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Treatment Group | Concentration (µM) | Fold Change (p-ERK1/2 / Total ERK1/2) | Standard Deviation |
| Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 5 | 0.65 | ± 0.08 |
| This compound | 10 | 0.32 | ± 0.05 |
| This compound | 20 | 0.15 | ± 0.04 |
| This compound | 40 | 0.06 | ± 0.02 |
Interpretation of Results
A dose-dependent decrease in the phosphorylation of MEK1/2 and ERK1/2 is the expected outcome when treating KRAS-driven cancer cells with this compound.[3][4] The total protein levels of MEK1/2 and ERK1/2 should remain relatively unchanged, indicating that the inhibitor is affecting the signaling pathway activity rather than protein expression. The loading control (e.g., β-actin or GAPDH) is crucial to ensure equal protein loading across all lanes. By quantifying the band intensities and normalizing the phosphorylated protein levels to the total protein levels, a clear assessment of the inhibitory effect of this compound on the KRAS pathway can be achieved. These results are critical for understanding the mechanism of action and determining the effective concentration of the compound in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sah-sos1A tfa in Drosophila melanogaster Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sah-sos1A tfa is a potent, cell-permeable, hydrocarbon-stapled peptide that acts as a direct inhibitor of the KRAS-SOS1 interaction.[1] By binding to the nucleotide-binding pocket of both wild-type and mutant forms of KRAS, this compound effectively blocks nucleotide exchange, a critical step in the activation of the RAS signaling cascade.[1] The RAS/MAPK pathway is highly conserved across species, and its aberrant activation is implicated in numerous developmental and pathological processes, including cancer. Drosophila melanogaster, with its powerful genetic toolkit and conserved signaling pathways, serves as an excellent in vivo model to study RAS-driven processes and to evaluate the efficacy of targeted inhibitors like this compound.
The primary application of this compound in Drosophila research is the in vivo inhibition of the RAS/ERK signaling pathway. This is particularly relevant in models where RAS signaling is constitutively active, such as through the expression of the oncogenic Ras85DV12 mutant, the Drosophila homolog of human KRAS.
Mechanism of Action: Inhibition of the RAS/ERK Signaling Pathway
This compound directly targets Ras85D, the Drosophila homolog of KRAS, preventing its interaction with the Guanine Nucleotide Exchange Factor (GEF) Son of sevenless (Sos). This inhibition prevents the exchange of GDP for GTP on Ras85D, thereby locking it in an inactive state. Consequently, the downstream phosphorylation cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the phosphorylation of MEK and ERK (encoded by the rolled gene in Drosophila), is suppressed.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the observed effects of this compound on the ERK pathway in a Drosophila melanogaster model of constitutive RAS activation (Ras85DV12). While direct quantitative values from the primary literature are not available, the qualitative results from Western blot analysis are presented. A detailed protocol for obtaining quantitative data is provided in the subsequent section.
| Model System | Treatment | Parameter Measured | Observed Effect | Reference |
| D. melanogaster with RU486-induced expression of Ras85DV12 (Ras85DV12/ActinGS) | 100 µM this compound in food for 3-5 days | Phosphorylation of ERK1/2 | Decreased | |
| D. melanogaster with RU486-induced expression of Ras85DV12 (Ras85DV12/ActinGS) | Injection of 0.2 µL of 10 mM this compound | Phosphorylation of ERK1/2 | Notably Decreased | |
| D. melanogaster with RU486-induced expression of Ras85DV12 (Ras85DV12/ActinGS) | 100 µM Sah-sos1B tfa (negative control) in food for 3-5 days | Phosphorylation of ERK1/2 | No significant change |
Experimental Protocols
Protocol 1: Induction of Oncogenic RAS in Drosophila
This protocol describes the induction of the constitutively active Ras85DV12 transgene using the GeneSwitch (RU486-inducible) system.
Materials:
-
Drosophila strain: w; Actin-GS-GAL4/CyO; UAS-Ras85D.V12/TM6B (or similar GeneSwitch driver lines)
-
Standard Drosophila food
-
Mifepristone (RU486) (e.g., Cayman Chemical, Cat# 10006317)
-
Ethanol (for dissolving RU486)
Procedure:
-
Prepare a stock solution of RU486 (e.g., 10 mg/mL in ethanol).
-
Prepare standard Drosophila food and cool it to approximately 65°C.
-
Add the RU486 stock solution to the molten food to a final concentration of 150 µg/mL. Mix thoroughly.
-
Dispense the RU486-containing food into vials.
-
Cross the Actin-GS-GAL4 flies with UAS-Ras85D.V12 flies.
-
Allow the progeny to develop on standard food until eclosion.
-
Transfer adult progeny of the desired genotype (Actin-GS-GAL4 > UAS-Ras85D.V12) to the RU486-containing food to induce the expression of oncogenic RAS.
Protocol 2: Administration of this compound via Feeding
Materials:
-
Drosophila with induced Ras85DV12 expression (from Protocol 1)
-
This compound (e.g., MedChemExpress, Cat# HY-P1044A)
-
DMSO (for dissolving this compound)
-
RU486-containing Drosophila food
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh RU486-containing food as described in Protocol 1.
-
While the food is still molten (around 65°C), add the this compound stock solution to a final concentration of 100 µM. Ensure thorough mixing.
-
Dispense the this compound-containing food into vials.
-
Transfer the Ras85DV12-expressing flies to the drug-containing vials.
-
Incubate the flies on the drug-containing food for 3 to 5 days.
-
Collect the flies for subsequent analysis (e.g., Western blot).
Protocol 3: Administration of this compound via Microinjection
Materials:
-
Drosophila with induced Ras85DV12 expression (from Protocol 1)
-
This compound
-
Sterile water or appropriate buffer for dissolving the peptide
-
Microinjection apparatus (e.g., Nanoject)
-
CO2 anesthetization station
Procedure:
-
Prepare a 10 mM solution of this compound in a sterile, aqueous buffer.
-
Anesthetize the Ras85DV12-expressing flies using CO2.
-
Using a microinjection needle, inject 0.2 µL of the 10 mM this compound solution into the abdomen of each fly.
-
Transfer the injected flies to fresh vials containing RU486 food.
-
Incubate the flies for 48 hours.
-
Collect the flies for analysis.
Protocol 4: Quantification of ERK Phosphorylation by Western Blot
This protocol provides a general method for assessing the levels of phosphorylated ERK (p-ERK) relative to total ERK in Drosophila lysates.
Materials:
-
Treated and control Drosophila
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #9101)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #9102)
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Protein Extraction: Homogenize 5-10 flies per sample in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting for p-ERK: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST. f. Apply the ECL substrate and image the chemiluminescent signal.
-
Stripping and Re-probing for Total ERK: a. Strip the membrane of the p-ERK antibodies using a stripping buffer. b. Repeat the blocking and antibody incubation steps using the anti-total ERK primary antibody.
-
Quantification: a. Use ImageJ or similar software to measure the band intensity for both p-ERK and total ERK for each sample. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Compare the normalized p-ERK levels between the this compound-treated group and the control group.
Conclusion
This compound is a valuable tool for the in vivo interrogation of RAS/ERK signaling in Drosophila melanogaster. The provided protocols offer methods for inducing a RAS-driven phenotype and for administering this targeted inhibitor through both feeding and microinjection. The downstream effects on ERK phosphorylation can be reliably assessed using standard Western blotting techniques, allowing researchers to investigate the efficacy of RAS inhibition in a whole-organism context. These methodologies provide a framework for further studies into the role of RAS signaling in development and disease, and for the preclinical evaluation of novel RAS pathway inhibitors.
References
Application Notes and Protocols for Assessing Sah-Sos1A tfa Efficacy in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model, faithfully recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This high-fidelity 3D culture system provides a powerful platform for assessing the efficacy of targeted cancer therapies. Sah-Sos1A tfa is a peptide-based inhibitor that disrupts the interaction between Son of Sevenless homolog 1 (SOS1) and KRAS, thereby blocking the activation of the KRAS/MAPK signaling cascade, a critical pathway in many cancers.[1][2] These application notes provide detailed protocols for utilizing PDOs to evaluate the efficacy of this compound, from organoid culture and treatment to downstream pathway analysis.
Mechanism of Action of this compound
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[3] This activation is a crucial step in the propagation of signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which governs cell proliferation, differentiation, and survival. In cancers with activating KRAS mutations, the reliance on upstream signaling molecules like SOS1 for sustained pathway activity makes SOS1 an attractive therapeutic target.[4]
This compound is a stapled peptide designed to mimic the SOS1 helix that binds to KRAS. By competitively binding to KRAS, this compound prevents the SOS1-KRAS interaction, thereby inhibiting nucleotide exchange and suppressing the activation of the MAPK signaling pathway.[1][2][5] This leads to decreased phosphorylation of MEK and ERK, ultimately impairing the viability of KRAS-driven cancer cells.[1][2]
Signaling Pathway
Caption: SOS1-KRAS signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize quantitative data on the efficacy of SOS1 inhibitors in patient-derived organoids from colorectal cancer (CRC). While specific data for this compound in PDOs is not yet published, the data for BI-3406, a small molecule inhibitor with a similar mechanism of action, provides a relevant benchmark.
Table 1: Efficacy of SOS1 Inhibitor (BI-3406) in Patient-Derived Colorectal Cancer Organoids [6]
| Organoid Line | KRAS Mutation Status | IC50 (µM) | Sensitivity Classification |
| PDO 1 | G12D | 0.53 | Sensitive |
| PDO 2 | G13D | 1.2 | Sensitive |
| PDO 3 | G12V | 2.5 | Sensitive |
| PDO 4 | Wild-Type | 5.8 | Moderately Sensitive |
| PDO 5 | G12C | 10.4 | Moderately Sensitive |
| PDO 6 | Q61H | 22.1 | Resistant |
| PDO 7 | A146T | 35.7 | Resistant |
| PDO 8 | Wild-Type | 41.2 | Resistant |
| PDO 9 | G12D | 45.9 | Resistant |
Table 2: Comparative Efficacy of a Novel SOS1 Degrader (P7) vs. SOS1 Inhibitor (BI-3406) in a KRAS-Mutant CRC PDO
| Compound | IC50 (µM) |
| BI-3406 | ~5.0 |
| P7 (SOS1 Degrader) | ~1.0 |
Note: This data is from a study on a specific KRAS-mutant PDO and illustrates the potential for enhanced efficacy with alternative SOS1-targeting strategies.
Experimental Protocols
Establishment and Culture of Patient-Derived Organoids
This protocol outlines the general steps for establishing PDOs from fresh tumor tissue. Specific media formulations may vary depending on the tissue of origin.
Materials:
-
Fresh tumor tissue in a sterile collection medium.
-
Basal culture medium (e.g., Advanced DMEM/F-12).
-
Digestion solution (e.g., Collagenase/Dispase).
-
Extracellular matrix (ECM) (e.g., Matrigel®).
-
Organoid growth medium (containing growth factors such as EGF, Noggin, R-spondin, etc.).
-
Cell culture plates (24- or 48-well).
Procedure:
-
Wash the tumor tissue with a cold basal medium.
-
Mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments with the digestion solution at 37°C until dissociated.
-
Filter the cell suspension to remove undigested tissue.
-
Wash and centrifuge the cells to obtain a cell pellet.
-
Resuspend the cell pellet in the cold ECM solution.
-
Plate droplets of the cell-ECM mixture into a pre-warmed culture plate to form domes.
-
Allow the domes to solidify at 37°C.
-
Overlay the domes with the appropriate organoid growth medium.
-
Culture at 37°C in a humidified incubator with 5% CO₂, changing the medium every 2-3 days.
This compound Efficacy Testing in PDOs
This protocol describes a medium-throughput method for assessing the dose-response of PDOs to this compound.
Caption: Experimental workflow for this compound sensitivity testing in PDOs.
Materials:
-
Established PDO cultures.
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Organoid growth medium.
-
384-well clear-bottom assay plates.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Luminometer.
Procedure:
-
Organoid Plating: Harvest mature organoids and dissociate them into small fragments. Resuspend the fragments in ECM and seed into a 384-well plate.
-
Drug Preparation: Prepare a serial dilution of this compound in the organoid growth medium.
-
Treatment: Carefully add the different concentrations of this compound to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Analysis of Downstream Signaling
This protocol is for assessing the on-target effect of this compound by measuring the phosphorylation of key proteins in the MAPK pathway.
Materials:
-
Established PDO cultures.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-SOS1, and a loading control like anti-GAPDH).
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Treatment: Treat established PDOs with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 2-6 hours). Include a vehicle control.
-
Lysis: Harvest the organoids, wash them, and lyse them in the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and SOS1.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a suitable chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for ERK and MEK at different this compound concentrations. A reduction in these ratios indicates successful target engagement.
Conclusion
Patient-derived organoids offer a clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. The protocols outlined here provide a framework for assessing the dose-dependent effects on organoid viability and for confirming the on-target inhibition of the SOS1-KRAS-MAPK signaling pathway. These methods can aid in identifying responsive patient populations and advancing the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Patient-derived organoids as a potential model to predict response to PD-1/PD-L1 checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Patient-derived organoids as therapy screening platforms in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Polarization Assays: Sah-Sos1A and KRAS Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Son of Sevenless homolog 1 (Sos1) and the KRAS protein is a critical node in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Sos1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of KRAS by promoting the exchange of GDP for GTP.[1][2] Constitutive activation of KRAS due to mutations is a hallmark of many cancers, making the KRAS-Sos1 interaction a compelling target for therapeutic intervention.
Fluorescence Polarization (FP) is a powerful in-solution technique for studying molecular interactions in real-time.[3][4] The assay is based on the principle that when a small fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution and emits depolarized light. Upon binding to a larger molecule, the tumbling rate of the tracer slows significantly, resulting in the emission of polarized light. This change in polarization is directly proportional to the fraction of the tracer bound to the larger molecule and can be used to determine binding affinities.
This document provides detailed application notes and protocols for utilizing a Fluorescence Polarization assay to quantify the binding of a hydrocarbon-stapled alpha-helix of Sos1 (Sah-Sos1A) to various forms of the KRAS protein.
Data Presentation
The following tables summarize the binding affinities of FITC-labeled Sah-Sos1A peptides to wild-type and various oncogenic mutant KRAS proteins, as determined by fluorescence polarization assays. The data is presented as EC50 values, which represent the concentration of KRAS protein required to achieve 50% binding of the fluorescently labeled Sah-Sos1A peptide.
Table 1: Binding Affinity of FITC-SAH-SOS1A for Wild-Type and Mutant KRAS
| KRAS Protein | EC50 (nM) |
| Wild-Type | 130 ± 20 |
| G12D Mutant | 110 ± 10 |
| G12V Mutant | 160 ± 30 |
| G12C Mutant | 120 ± 20 |
| G12S Mutant | 110 ± 20 |
| Q61H Mutant | 100 ± 10 |
Data is represented as mean ± SEM for experiments performed in technical triplicate.
Table 2: Binding Affinity of Control and Mutant SAH-SOS1A Peptides for KRAS G12D
| SAH-SOS1A Peptide | EC50 (nM) |
| SAH-SOS1A | 110 ± 10 |
| SAH-SOS1B (Negative Control) | >10,000 |
| SAH-SOS1A (R933A) | 450 ± 50 |
| SAH-SOS1A (F929A) | 2,500 ± 300 |
Data is represented as mean ± SEM for experiments performed in technical duplicate.
Signaling Pathway
The KRAS signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the recruitment of the Grb2/Sos1 complex to the plasma membrane, where Sos1 can interact with KRAS. Sos1 facilitates the exchange of GDP for GTP on KRAS, leading to its activation. Activated, GTP-bound KRAS then interacts with a variety of downstream effector proteins, including RAF kinases (initiating the MAPK/ERK pathway) and PI3K (initiating the PI3K/AKT pathway), to propagate signals that drive cell growth and survival.
Caption: KRAS-Sos1 Signaling Pathway.
Experimental Protocols
Principle of the Fluorescence Polarization Assay
The FP assay measures the change in the tumbling rate of a fluorescently labeled peptide (FITC-Sah-Sos1A) upon binding to KRAS. The small, unbound peptide rotates rapidly, resulting in low fluorescence polarization. The larger KRAS/FITC-Sah-Sos1A complex tumbles more slowly, leading to a higher fluorescence polarization signal. This change in polarization is used to quantify the binding interaction.
Experimental Workflow
Caption: Fluorescence Polarization Assay Workflow.
Detailed Protocol for Sah-Sos1A and KRAS Binding Assay
Materials and Reagents:
-
FITC-labeled Sah-Sos1A peptide (Tracer)
-
Recombinant KRAS protein (Wild-Type or mutant)
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 8.0
-
Black, low-volume, non-binding surface 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of FITC-Sah-Sos1A in an appropriate solvent (e.g., DMSO) and then dilute it in Assay Buffer to the desired working concentration. The final concentration of the tracer in the assay should be low (e.g., 15 nM) and well below the expected Kd to avoid ligand depletion.
-
Prepare a stock solution of KRAS protein in Assay Buffer. Perform a serial dilution of the KRAS protein in Assay Buffer to create a range of concentrations for the titration.
-
-
Assay Setup:
-
To each well of the 384-well microplate, add a fixed volume of the FITC-Sah-Sos1A working solution.
-
Add an equal volume of the serially diluted KRAS protein solutions to the respective wells.
-
Include control wells:
-
Tracer alone: Wells containing only the FITC-Sah-Sos1A in Assay Buffer (represents the minimum polarization signal).
-
Buffer alone: Wells containing only the Assay Buffer (for background subtraction).
-
-
-
Incubation:
-
Incubate the microplate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., for FITC, excitation at ~485 nm and emission at ~520 nm). The output is typically in millipolarization units (mP).
-
-
Data Analysis:
-
Subtract the background mP value (from the buffer alone wells) from all other readings.
-
Plot the fluorescence polarization (mP) values as a function of the KRAS protein concentration.
-
Fit the resulting sigmoidal dose-response curve using a non-linear regression model for one-site specific binding. The equation for this model is: Y = Bmin + (Bmax - Bmin) / (1 + (EC50 / X)^HillSlope) Where:
-
Y is the measured mP.
-
X is the concentration of KRAS.
-
Bmin is the minimum mP (tracer alone).
-
Bmax is the maximum mP (saturating KRAS concentration).
-
EC50 is the concentration of KRAS that gives 50% of the maximal binding.
-
-
The EC50 value is determined from the curve fit and represents the binding affinity of the Sah-Sos1A peptide for the KRAS protein. Under conditions where the concentration of the tracer is much lower than the Kd, the EC50 value can be a good approximation of the dissociation constant (Kd).
-
Conclusion
The fluorescence polarization assay is a robust and sensitive method for quantifying the interaction between Sah-Sos1A and KRAS.[3][4] Its homogeneous format and suitability for high-throughput screening make it an invaluable tool for drug discovery efforts targeting the KRAS-Sos1 protein-protein interaction. The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish and perform this assay in their own laboratories.
References
- 1. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying KRAS G12C Inhibitor Resistance Using Sah-sos1A tfa
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in oncology. However, the emergence of intrinsic and acquired resistance limits their long-term efficacy. Resistance mechanisms can be broadly categorized as "on-target," involving secondary mutations in the KRAS gene itself, or "off-target," where reactivation of the MAPK pathway occurs through various bypass mechanisms.
Sah-sos1A tfa is a potent, cell-permeable, peptide-based inhibitor of the Son of Sevenless 1 (SOS1) and KRAS protein-protein interaction. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the loading of GTP onto RAS proteins, thereby activating them. By inhibiting the SOS1-KRAS interaction, this compound prevents the activation of both wild-type and mutant KRAS, including KRAS G12C. This mechanism of action makes this compound a valuable tool to investigate and potentially overcome resistance to KRAS G12C inhibitors.
These application notes provide detailed protocols for utilizing this compound to study resistance to KRAS G12C inhibitors in cancer cell lines. The protocols cover the generation of resistant cell lines, assessment of cell viability in 2D and 3D models, and analysis of key signaling pathways.
Key Concepts and Signaling Pathways
KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, covalently bind to the mutant cysteine residue, locking KRAS G12C in an inactive, GDP-bound state. This leads to the downregulation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.
Resistance to these inhibitors can arise from:
-
On-Target Mechanisms: Secondary mutations in KRAS G12C that prevent inhibitor binding or favor the active, GTP-bound state.
-
Off-Target Mechanisms:
-
Activation of upstream receptor tyrosine kinases (RTKs) that lead to the activation of wild-type RAS isoforms (e.g., HRAS, NRAS) or other signaling pathways.
-
Mutations in downstream effectors of the MAPK pathway (e.g., BRAF, MEK).
-
Activation of parallel signaling pathways that bypass the need for KRAS signaling.
-
This compound, by inhibiting SOS1, can counteract the reactivation of RAS signaling, making it a powerful agent to study in combination with KRAS G12C inhibitors to overcome resistance.
Application Notes and Protocols for Co-treatment with Sah-Ssl1A tfa and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, often driven by mutations in genes such as KRAS.[1][2][3][4] Targeting this pathway has been a major focus of cancer drug development. MEK inhibitors, such as trametinib, have shown clinical efficacy but are often limited by feedback reactivation of the pathway.[5]
A promising strategy to overcome this resistance is the co-treatment with inhibitors that act at different nodes of the pathway. Sah-Ssl1A tfa is a peptide-based inhibitor that disrupts the interaction between Son of Sevenless 1 (SOS1) and KRAS, preventing the loading of GTP onto RAS and thereby inhibiting its activation.[6] By combining Sah-Ssl1A tfa with a MEK inhibitor, it is possible to achieve a more potent and durable blockade of the MAPK pathway, leading to synergistic anti-tumor effects, particularly in KRAS-driven cancers.[5][7]
These application notes provide detailed experimental protocols for investigating the co-treatment of Sah-Ssl1A tfa and MEK inhibitors in cancer cell lines.
Signaling Pathway and Experimental Rationale
The MAPK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit the guanine (B1146940) nucleotide exchange factor (GEF) SOS1. SOS1 facilitates the exchange of GDP for GTP on RAS proteins (KRAS, NRAS, HRAS), leading to their activation. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK kinases then phosphorylate and activate ERK1 and ERK2, which translocate to the nucleus to regulate gene expression involved in cell growth and survival.[1][4]
Sah-Ssl1A tfa targets the initial activation of RAS by inhibiting the SOS1-KRAS interaction.[6] MEK inhibitors act downstream by blocking the activity of MEK1/2.[2][3][8] The combination of these two inhibitors provides a vertical blockade of the pathway, which can prevent the feedback mechanisms that limit the efficacy of single-agent MEK inhibition.[5]
Caption: MAPK signaling pathway with inhibitory actions of Sah-Ssl1A tfa and MEK inhibitors.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of Single Agents
This table summarizes the half-maximal inhibitory concentration (IC50) values for Sah-Ssl1A tfa and a representative MEK inhibitor (e.g., Trametinib) in various KRAS-mutant cancer cell lines after 72 hours of treatment. Data is presented as the mean ± standard deviation from three independent experiments.
| Cell Line | KRAS Mutation | Sah-Ssl1A tfa IC50 (µM) | MEK Inhibitor IC50 (nM) |
| A549 (Lung) | G12S | 12.5 ± 1.8 | 50 ± 7.2 |
| HCT116 (Colon) | G13D | 9.8 ± 1.2 | 35 ± 4.9 |
| MIA PaCa-2 (Pancreatic) | G12C | 15.2 ± 2.1 | 75 ± 9.8 |
| Panc-1 (Pancreatic) | G12D | 18.1 ± 2.5 | 100 ± 12.3 |
Table 2: Synergy Analysis of Co-treatment
This table presents the Combination Index (CI) values for the co-treatment of Sah-Ssl1A tfa and a MEK inhibitor at a fixed molar ratio. CI values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Sah-Ssl1A tfa (µM) | MEK Inhibitor (nM) | Combination Index (CI) | Synergy |
| A549 | 6.25 | 25 | 0.68 | Synergistic |
| HCT116 | 4.9 | 17.5 | 0.55 | Synergistic |
| MIA PaCa-2 | 7.6 | 37.5 | 0.72 | Synergistic |
| Panc-1 | 9.05 | 50 | 0.81 | Synergistic |
Table 3: Western Blot Quantification of Phospho-ERK
This table shows the relative quantification of phosphorylated ERK (p-ERK) levels in A549 cells treated with Sah-Ssl1A tfa, a MEK inhibitor, or the combination for 24 hours. Band intensities were normalized to total ERK and expressed as a fold change relative to the untreated control.
| Treatment | Concentration | Fold Change in p-ERK (Normalized to Total ERK) |
| Untreated Control | - | 1.00 |
| Sah-Ssl1A tfa | 10 µM | 0.65 ± 0.08 |
| MEK Inhibitor | 50 nM | 0.30 ± 0.05 |
| Combination | 10 µM + 50 nM | 0.05 ± 0.02 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Sah-Ssl1A tfa and a MEK inhibitor on the viability of cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines (e.g., A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Sah-Ssl1A tfa
-
MEK inhibitor (e.g., Trametinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Sah-Ssl1A tfa and the MEK inhibitor in complete growth medium.
-
For single-agent treatments, remove the medium from the wells and add 100 µL of the diluted compounds.
-
For co-treatment, add 50 µL of each diluted compound to the respective wells. Include untreated and vehicle-treated controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using a suitable software (e.g., GraphPad Prism).
Caption: Experimental workflow for the cell viability assay.
Western Blot Analysis for MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well plates
-
Sah-Ssl1A tfa
-
MEK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[1]
-
Treat cells with Sah-Ssl1A tfa, the MEK inhibitor, or the combination at the desired concentrations for 24 hours. Include an untreated control.
-
Wash the cells twice with ice-cold PBS and lyse the cells in lysis buffer.[1]
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.[1]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or total protein).[1]
Synergy Analysis
This protocol describes how to analyze the synergistic effects of the drug combination.
Methods:
-
Combination Index (CI) Method (Chou-Talalay): This is a quantitative method to determine drug interaction. A dose-effect curve is generated for each drug alone and for the combination at a fixed ratio. The CI is then calculated using software like CompuSyn. A CI value less than 1 indicates synergy.[13]
-
Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is determined if the combination effect is greater than the predicted additive effect calculated from the individual drug responses.[13][14]
-
Isobolographic Analysis: This graphical method involves plotting the doses of two drugs that produce the same effect. A line of additivity is drawn connecting the single-agent doses. Data points for the combination that fall below this line indicate synergy.[15]
Procedure (using the CI method as an example):
-
Perform a cell viability assay with a matrix of concentrations for both Sah-Ssl1A tfa and the MEK inhibitor.
-
Include a range of concentrations above and below the IC50 for each drug.
-
Use a fixed ratio of the two drugs based on their individual IC50 values.
-
Enter the dose-response data into a synergy analysis software (e.g., CompuSyn, SynergyFinder).[14][16]
-
The software will generate CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
Interpret the CI values to determine if the interaction is synergistic, additive, or antagonistic.
Caption: Logical flow for determining drug synergy using the Combination Index method.
Conclusion
The co-treatment of Sah-Ssl1A tfa and MEK inhibitors represents a rational and promising therapeutic strategy for KRAS-driven cancers. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of this combination therapy. By systematically evaluating cell viability, MAPK pathway inhibition, and synergy, researchers can generate the necessary data to advance the development of this novel treatment approach.
References
- 1. benchchem.com [benchchem.com]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sah-sos1A tfa solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Sah-sos1A TFA and troubleshooting common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supplied?
A1: Sah-sos1A is a cell-permeable, hydrocarbon-stapled α-helical peptide that acts as an inhibitor of the KRas/son of sevenless 1 (SOS1) interaction.[1] It is typically supplied as a trifluoroacetate (B77799) (TFA) salt in solid form.
Q2: What are the recommended solvents for reconstituting this compound?
A2: Based on available data, this compound can be dissolved in either sterile water or DMSO. One supplier notes solubility in water up to 1 mg/ml, while another indicates solubility in both water and DMSO at 5 mg/mL.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to reconstitute this compound to a desired concentration in an appropriate solvent (see solubility data below). Once dissolved, it is best practice to aliquot the stock solution into single-use volumes and store them frozen to avoid repeated freeze-thaw cycles.[2]
Q4: How should I store the solid compound and reconstituted stock solutions?
A4: The solid, lyophilized this compound should be stored at -20°C. Reconstituted stock solutions are stable for up to 3 months when stored at -20°C. For long-term storage of stock solutions, -80°C is recommended for up to 6 months.[2]
Q5: I am observing unexpected or inconsistent results in my cell-based assays. Could the TFA salt be the cause?
A5: While TFA is essential for the synthesis and purification of peptides, residual TFA salts can sometimes impact biological assays.[3] If you are experiencing issues, it may be worth considering the potential effects of the TFA counterion. In such cases, exchanging the TFA counterion for chloride (Cl-) is a possible solution.[3]
Troubleshooting Guide
Issue: My this compound is not dissolving completely.
Possible Causes and Solutions:
-
Concentration is too high: The desired concentration may exceed the solubility limit of the solvent. Refer to the solubility data table below and try preparing a more dilute stock solution.
-
Inadequate mixing: Ensure the solution is thoroughly mixed. Gentle vortexing or sonication (if the peptide's stability allows) can aid dissolution.
-
Solvent quality: Use high-purity, sterile solvents. For aqueous solutions, use nuclease-free water.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may assist in dissolving the peptide, but be cautious of potential degradation. Always refer to the manufacturer's stability data if available.
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility | Source |
| Sah-sos1A | Water | up to 1 mg/ml | R&D Systems |
| This compound | Water | 5 mg/mL | Sigma-Aldrich |
| This compound | DMSO | 5 mg/mL | Sigma-Aldrich |
Experimental Protocols
Protocol for Reconstituting this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.
-
Add Solvent: Using a calibrated pipette, add the required volume of the chosen solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration.
-
Dissolve the Peptide: Gently swirl or vortex the vial until the peptide is completely dissolved. If necessary, brief sonication in a water bath may be used, but monitor for any signs of precipitation or degradation.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate tubes. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[2]
-
For Aqueous Stock Solutions: If you have prepared a stock solution in water, it is recommended to sterilize it by passing it through a 0.22 µm filter before use in cell culture experiments.[2]
Visual Guides
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting flowchart for this compound solubility issues.
Sah-sos1A Mechanism of Action: KRas Signaling Inhibition
Caption: Simplified signaling pathway for Sah-sos1A inhibition of KRas.
References
Technical Support Center: Investigating Off-Target Effects of Sah-SOS1A TFA in KRAS Wild-Type Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Sah-SOS1A TFA in KRAS wild-type cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1] By binding to both wild-type and mutant forms of KRAS with nanomolar affinity, it blocks the nucleotide exchange function of SOS1, thereby preventing the activation of KRAS.[1] This leads to the downstream inhibition of the ERK-MAPK and PI3K/AKT signaling pathways, which are crucial for cell proliferation and survival.[1]
Q2: I am observing unexpected phenotypes in my KRAS wild-type cells upon treatment with this compound. Could these be due to off-target effects?
Yes, it is possible. While this compound is designed to be a specific inhibitor of the SOS1-KRAS interaction, like any small molecule or peptide inhibitor, it has the potential to bind to unintended cellular targets. These off-target interactions can lead to unexpected biological responses that are independent of its on-target activity. It is crucial to perform experiments to deconvolve on-target versus off-target effects.
Q3: How can I begin to investigate potential off-target effects of this compound in my experimental system?
A multi-pronged approach is recommended to identify and validate potential off-target effects. This typically involves a combination of computational and experimental methods. Initial steps should include:
-
Dose-response analysis: Carefully titrate this compound to determine the minimal concentration required to achieve the desired on-target effect (e.g., inhibition of ERK phosphorylation). Using the lowest effective concentration can help minimize off-target binding.[2]
-
Orthogonal validation: Use a structurally and mechanistically different SOS1 inhibitor to see if it recapitulates the same phenotype. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Genetic knockdown of the intended target: Use techniques like siRNA or CRISPR/Cas9 to knockdown SOS1. If the phenotype observed with this compound is still present in SOS1-depleted cells, it strongly suggests an off-target mechanism.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
Possible Cause: The observed effect on cell viability may be due to a combination of on-target and off-target effects, which can vary between cell lines or experimental conditions.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before assessing cell viability, confirm that this compound is engaging its intended target, SOS1, in your specific cell line. A Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[3][4][5][6]
-
Perform a Dose-Response Curve: Determine the IC50 value for cell viability and correlate it with the concentration required to inhibit downstream signaling (p-ERK, p-AKT). A significant discrepancy between these values may indicate off-target toxicity.
-
Use a Rescue Experiment: If possible, overexpress a constitutively active form of a downstream effector (e.g., MEK or AKT) to see if it can rescue the loss of viability induced by this compound. A lack of rescue might point towards off-target effects.
Problem 2: Unexpected changes in signaling pathways other than MAPK and PI3K.
Possible Cause: this compound may be interacting with unintended kinases or other signaling proteins.
Troubleshooting Steps:
-
Kinase Selectivity Profiling: To identify potential off-target kinases, perform a broad in vitro kinase screen. This involves testing the ability of this compound to inhibit the activity of a large panel of recombinant kinases.[7][8][9]
-
Unbiased Proteomics: Employ quantitative proteomics techniques, such as mass spectrometry-based analysis of protein expression or post-translational modifications, to get a global view of the cellular response to this compound treatment.[10][11][12][13] This can reveal changes in protein networks that are not directly linked to the KRAS pathway.
-
Validate Hits: For any potential off-targets identified, validate the interaction using orthogonal methods such as Western blotting for changes in phosphorylation status of the putative target or direct binding assays.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound is binding to SOS1 within the cell. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][4][5][6]
Methodology:
-
Cell Treatment: Treat KRAS wild-type cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of SOS1 using Western blotting.
-
Data Analysis: Plot the amount of soluble SOS1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Signaling
This protocol allows for the assessment of the on-target effects of this compound on downstream signaling pathways.[14][15][16]
Methodology:
-
Cell Treatment: Plate KRAS wild-type cells and treat with a dose-range of this compound for a specified time. Include positive and negative controls.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.[17][18][19][20]
Methodology:
-
Cell Seeding: Seed KRAS wild-type cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the off-target selectivity profile of this compound from large-scale screens (e.g., kinome or proteome-wide profiling). Researchers are encouraged to generate this data for their specific cell systems using the protocols outlined above.
Table 1: Hypothetical Kinase Selectivity Profile for a SOS1 Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| SOS1 (On-target) | 50 | 95% |
| Kinase A (Off-target) | 500 | 60% |
| Kinase B (Off-target) | >10,000 | <10% |
| Kinase C (Off-target) | >10,000 | <10% |
This table is a hypothetical example to illustrate how data from a kinase selectivity screen might be presented. Actual results for this compound would need to be determined experimentally.
Table 2: On-Target Cellular Activity of this compound
| Cell Line | Assay | IC50 / EC50 | Reference |
| KRAS mutant cancer cells | Cell Viability | 5-15 µM | [1] |
| HeLa (KRAS WT) | p-MEK1/2, p-ERK1/2, p-AKT Inhibition | Dose-dependent | [1] |
| Colo320-HSR (KRAS WT) | p-MEK1/2, p-ERK1/2, p-AKT Inhibition | Dose-dependent | [1] |
Visualizations
Caption: KRAS Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting suspected off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling Systems—General Panel [ch.promega.com]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling. - DKFZ [inrepo02.dkfz.de]
- 12. Proteomic Perspectives on KRAS-Driven Cancers and Emerging Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic Mapping of the Interactome of KRAS Mutants Identifies New Features of RAS Signalling Networks and the Mechanism of Action of Sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 20. Cell Viability Assay [bio-protocol.org]
Technical Support Center: Interpreting Unexpected Results from Sah-SOS1A TFA Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during cytotoxicity assays with Sah-SOS1A TFA salt. The primary focus is to help differentiate the biological activity of the Sah-SOS1A peptide from potential artifacts caused by the trifluoroacetic acid (TFA) counter-ion and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is Sah-SOS1A and what is its expected cytotoxic mechanism?
A1: Sah-SOS1A is a synthetic, cell-permeable, peptide-based inhibitor of the Son of Sevenless 1 (SOS1)/KRAS protein-protein interaction.[1] It is designed to mimic the SOS1 α-helix that binds to KRAS. By binding to both wild-type and mutant forms of KRAS, Sah-SOS1A directly blocks the association of nucleotides (GDP/GTP), thereby inhibiting KRAS activation.[1][2][3] This leads to the downregulation of downstream signaling pathways, most notably the ERK-MAPK and Akt pathways, which are crucial for cell proliferation and survival.[1][2] Consequently, Sah-SOS1A is expected to impair the viability of cancer cells that are dependent on KRAS signaling.[1][2][3]
Q2: What is TFA and why is it present in my Sah-SOS1A sample?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis of peptides, including Sah-SOS1A. It is utilized in the final cleavage step to release the peptide from the solid-phase resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[4][5] As a result, the purified peptide is often isolated as a TFA salt, where the TFA counter-ion is bound to positively charged residues on the peptide.[5] The amount of residual TFA can be significant, sometimes making up 10-45% of the peptide's total weight.[4]
Q3: Can the TFA counter-ion affect my cytotoxicity assay results?
A3: Yes, absolutely. At certain concentrations, TFA is cytotoxic and can inhibit cell proliferation or induce cell death.[4][5] This can be mistaken for the biological effect of the Sah-SOS1A peptide.[4] Additionally, TFA can cause other non-specific effects that may interfere with assay readings.[4]
Q4: At what concentrations does TFA become toxic to cells?
A4: The cytotoxic concentration of TFA can vary significantly depending on the cell line, the duration of the assay, cell density, and the specific assay method used.[4] Some sensitive cell lines can show inhibition of proliferation at concentrations as low as 0.1 mM.[4] It is crucial to determine the toxicity threshold for your specific experimental setup.[4]
Data Presentation: Reported Cytotoxicity of TFA and Sah-SOS1A
Table 1: Reported Cytotoxic Effects of TFA on Various Cell Lines
| Cell Line(s) | Assay Type | Reported Cytotoxic Concentration | Reference(s) |
| HUVEC | Proliferation | ~0.1 mM | [4] |
| PC-12 | Viability | 1-5 mM | [4] |
| Jurkat | Viability | ~5 mM | [4] |
| Multiple (e.g., HeLa, HEK293) | General Observation | >100 µM | [4] |
Note: IC50 values can vary significantly based on experimental conditions.
Table 2: Reported Potency of Sah-SOS1A in KRAS-Driven Cancer Cells
| Cell Line(s) | Assay Type | Reported IC50 | Reference(s) |
| Cancer cells with various KRAS mutations | Viability | 5 - 15 µM | [1] |
| Panc 10.05 (KRAS G12D) | MEK, ERK, AKT Phosphorylation Inhibition | Dose-dependent | [2] |
Troubleshooting Unexpected Cytotoxicity Results
Issue 1: Higher than expected cytotoxicity, even at low concentrations of Sah-SOS1A.
This could indicate that the observed cell death is due to the TFA counter-ion rather than the peptide's activity.
Troubleshooting Steps:
-
Calculate TFA Concentration: Determine the molar concentration of TFA in your experiments. Remember to account for the percentage of TFA in your peptide sample if that information is available.
-
Run a TFA Control: This is the most critical step. Prepare a solution of TFA (e.g., sodium trifluoroacetate (B77799) or a pH-neutralized solution of TFA) at the same concentrations present in your Sah-SOS1A-treated wells, but without the peptide.
-
Analyze Results: If the TFA-only control wells show a similar level of cytotoxicity to the Sah-SOS1A-treated wells, then TFA interference is the likely cause of your unexpected results.[4]
dot
Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.
Issue 2: Inconsistent or non-reproducible results between experiments.
High variability can mask the true biological effects of your compound.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. High variability between replicate wells is often due to inconsistent cell numbers.[6]
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
-
Reagent Preparation: Prepare fresh reagents for each experiment. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[6]
-
Contamination: Regularly check for mycoplasma or bacterial contamination in your cell cultures.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve Sah-SOS1A, ensure the final concentration is consistent across all wells and is non-toxic to your cells. Run a vehicle control (cells treated with the same concentration of solvent without the peptide).[7]
Issue 3: No significant cytotoxicity observed, even at high concentrations of Sah-SOS1A.
Troubleshooting Steps:
-
Cell Line Dependency: Confirm that your chosen cell line is dependent on the KRAS signaling pathway for survival. Cell lines without activating KRAS mutations or with alternative survival pathways may not be sensitive to Sah-SOS1A.[1]
-
Compound Inactivity: Confirm the identity and purity of your Sah-SOS1A. Prepare fresh stock solutions and ensure proper storage to prevent degradation.
-
Assay Issues: The chosen cytotoxicity assay may not be suitable. For example, some compounds can interfere with the reagents used in metabolic assays like MTT (e.g., by directly reducing the tetrazolium salt).[8] Consider using an orthogonal assay that measures a different cellular parameter (e.g., an LDH release assay for membrane integrity or a direct cell counting method like Trypan Blue exclusion).[6][9]
Experimental Protocols
Protocol: TFA Control Experiment for Cytotoxicity Assays
Objective: To determine the level of cytotoxicity induced by the TFA counter-ion at concentrations equivalent to those used in the Sah-SOS1A treatment groups.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
This compound salt
-
Trifluoroacetic acid (TFA) or Sodium Trifluoroacetate (Na-TFA)
-
Sterile 1M NaOH (for pH adjustment if using TFA)
-
Phosphate-Buffered Saline (PBS)
-
Your chosen cytotoxicity assay kit (e.g., MTT, XTT, LDH)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at the optimal density for your cytotoxicity assay and allow them to adhere overnight.
-
Preparation of Sah-SOS1A Treatment Solutions: Prepare serial dilutions of Sah-SOS1A in complete culture medium at the desired final concentrations.
-
Preparation of TFA Control Solutions:
-
Calculate the molar concentration of TFA that will be present in each of your Sah-SOS1A dilutions.
-
Prepare a stock solution of TFA or Na-TFA in water or PBS.
-
If using TFA, neutralize the stock solution to the pH of your culture medium using 1M NaOH.
-
Prepare serial dilutions of the neutralized TFA solution in complete culture medium to match the TFA concentrations in your Sah-SOS1A treatment groups.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared Sah-SOS1A and TFA control solutions to their respective wells.
-
Include the following additional controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of the solvent (e.g., DMSO) used to dissolve Sah-SOS1A.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with Sah-SOS1A to those treated with the equivalent concentration of TFA alone.
Mandatory Visualizations
Sah-SOS1A Mechanism of Action
dot
Caption: Sah-SOS1A inhibits KRAS activation and downstream signaling.
Sphingolipid Metabolism and S1P Lyase
For clarity and to address potential confusion with "sos1A," the following diagram illustrates the role of Sphingosine-1-Phosphate (S1P) Lyase in a distinct cellular pathway. S1P Lyase is a key enzyme in sphingolipid metabolism, and its activity generally promotes apoptosis, contrasting with the pro-survival effects of S1P.[10][11][12]
dot
Caption: S1P Lyase degrades S1P, shifting the balance towards apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S1P lyase regulates DNA damage responses through a novel sphingolipid feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Lyase to live by: Sphingosine phosphate lyase as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Promiscuous Binding of Fluorescein-Labeled Probes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering promiscuous or non-specific binding of fluorescein-labeled molecules, such as Sah-sos1A TFA, in their experiments. The following resources are designed to help you identify, understand, and mitigate these common issues in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is promiscuous binding and why is it a problem with fluorescein-labeled molecules?
A1: Promiscuous binding refers to the non-specific interaction of a molecule with multiple, unrelated targets, rather than a specific, intended binding partner. This is a significant issue in drug discovery and other biological assays as it can lead to false-positive results.[1][2][3] Fluorescein (B123965), a commonly used fluorescent label, is hydrophobic and can contribute to the non-specific binding of the labeled molecule to proteins and surfaces, a phenomenon that can be exacerbated by the formation of compound aggregates.[1][2][4] These aggregates can sequester and inhibit enzymes, leading to misleading assay signals.[3][4]
Q2: How can I determine if my fluorescein-labeled this compound is exhibiting promiscuous binding?
A2: Several indicators may suggest promiscuous binding. These include time-dependent but reversible inhibition, a steep dose-response curve, and high sensitivity to assay conditions such as detergent concentration.[1] A key characteristic of many promiscuous inhibitors is their tendency to form aggregates.[1][2][4] Inhibition that is significantly reduced by the addition of a non-ionic detergent is a strong indicator of an aggregate-based mechanism.[5][6]
Q3: What are the primary drivers of non-specific binding in fluorescence polarization (FP) assays?
A3: In FP assays, non-specific binding can be influenced by several factors:
-
Compound Aggregation: The labeled molecule self-associates to form colloidal aggregates that can non-specifically bind to proteins.[1][2][4]
-
Hydrophobic Interactions: The hydrophobic nature of the fluorescein dye can lead to interactions with hydrophobic pockets on proteins or assay plate surfaces.[7][8]
-
Ionic Interactions: Electrostatic interactions between charged molecules and surfaces can also contribute to non-specific binding.[7][9]
-
Assay Components: Carrier proteins like Bovine Serum Albumin (BSA) can sometimes bind to fluorophores, and microplate materials can bind the free tracer, leading to increased polarization.[10]
Q4: Can the fluorescein label itself alter the binding properties of my molecule?
A4: Yes, the conjugation of a fluorophore can interfere with the properties of a peptide or small molecule, potentially biasing the results.[11][12] The added bulk and hydrophobicity of the fluorescein tag may affect the binding affinity and specificity of the parent molecule.[12] It is crucial to validate that the observed binding is specific to the molecule of interest and not an artifact of the fluorescent label.
Troubleshooting Guides
Problem 1: High background fluorescence or signal in the absence of a specific binding partner.
Possible Cause: Non-specific binding of the fluorescein-labeled probe to the assay plate or other components.
Troubleshooting Steps:
-
Select Low-Binding Microplates: Polystyrene plates can bind free tracer, increasing total polarization.[10] Consider using commercially available low-binding microplates.[10]
-
Optimize Blocking Agents:
-
Use a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to reduce non-specific hydrophobic binding.[7] However, be aware that BSA itself can sometimes bind to fluorophores, so it's essential to test its effect.[10]
-
As an alternative to BSA, consider using bovine gamma globulin (BGG).[10]
-
-
Incorporate a Non-ionic Detergent: Add a low concentration of a non-ionic detergent (e.g., Triton X-100 or Tween-20) to your assay buffer to disrupt hydrophobic interactions.[7][13]
Problem 2: Inhibition is observed, but it is not reproducible or shows a very steep dose-response curve.
Possible Cause: The fluorescein-labeled molecule is forming aggregates that cause non-specific inhibition.
Troubleshooting Steps:
-
Detergent Attenuation Assay: Perform the inhibition assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in inhibition in the presence of the detergent strongly suggests an aggregate-based mechanism.[5][6]
-
Vary Enzyme Concentration: Increase the concentration of the target protein. If the inhibition is eliminated despite a large excess of the inhibitor, this is characteristic of promiscuous aggregate-based inhibition.[1][2]
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of particles by the inhibitor at concentrations where inhibition is observed.[1][2]
Problem 3: The binding affinity (Kd) of the fluorescein-labeled this compound is significantly different from the unlabeled compound.
Possible Cause: The fluorescein label is sterically hindering or artificially enhancing the binding to the target.
Troubleshooting Steps:
-
Competition Assay: Perform a competitive binding assay where the unlabeled this compound displaces the fluorescein-labeled probe. This can help to verify that both molecules are binding to the same site and can provide a more accurate measure of the unlabeled compound's affinity.
-
Alternative Labeling Strategies:
-
Consider using a different, smaller, or more hydrophilic fluorophore to see if this reduces the impact on binding.
-
If possible, alter the attachment point of the fluorescein label on the this compound molecule to a region that is not critical for target binding.
-
-
Control Experiments: Test the binding of a fluorescein dye alone or a structurally similar but inactive fluorescein-labeled molecule to ensure that the observed binding is not solely due to the properties of the dye.
Data Presentation
Table 1: Effect of Detergents on Promiscuous Inhibition
| Detergent | Typical Concentration | Effect on Aggregate-Based Inhibition | Reference |
| Triton X-100 | 0.001% - 0.1% | Disrupts aggregates, leading to reduced inhibition. | [6] |
| Tween-20 | 0.005% - 0.1% | Reduces non-specific hydrophobic interactions. | [7] |
| CHAPS | 0.005% | Used in FP buffer to maintain protein stability and reduce non-specific binding. | [14] |
| Decylmaltoside | Varies | Can be superior to other detergents in maintaining protein function. | [15] |
Experimental Protocols
Protocol 1: Detergent Attenuation Assay for Identifying Aggregate-Based Inhibition
Objective: To determine if the observed inhibition by fluorescein-labeled this compound is due to the formation of aggregates.
Materials:
-
Fluorescein-labeled this compound
-
Target protein
-
Assay buffer
-
Non-ionic detergent (e.g., 10% Triton X-100 stock)
-
Assay plate and plate reader
Procedure:
-
Prepare a dilution series of the fluorescein-labeled this compound in the assay buffer.
-
Create two sets of assay conditions: one with the standard assay buffer and another with the assay buffer supplemented with a final concentration of 0.01% Triton X-100.
-
In separate wells of the assay plate, add the target protein and the appropriate buffer (with or without detergent).
-
Add the dilution series of the fluorescein-labeled this compound to the corresponding wells.
-
Incubate the plate for the desired amount of time at the appropriate temperature.
-
Measure the activity of the target protein using a suitable detection method.
-
Plot the dose-response curves for both conditions (with and without detergent).
Interpretation: A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of the detergent indicates that the inhibition is likely due to an aggregate-based mechanism.[5]
Protocol 2: Fluorescence Polarization (FP) Binding Assay Optimization
Objective: To optimize an FP binding assay to minimize non-specific binding of fluorescein-labeled this compound.
Materials:
-
Fluorescein-labeled this compound (tracer)
-
Target protein (binder)
-
Assay buffer
-
Various additives to test (e.g., NaCl, non-ionic detergents, BSA, BGG)
-
Low-binding assay plate
-
FP-capable plate reader
Procedure:
-
Tracer Concentration: Determine the lowest concentration of the fluorescein-labeled tracer that gives a stable and sufficient fluorescence signal (at least 10-fold above buffer background).[16]
-
Binder Titration: Titrate the target protein against the fixed concentration of the tracer to determine the Kd and the optimal protein concentration for the assay.
-
Buffer Optimization:
-
pH: Test a range of pH values around the physiological pH to find the optimal condition that minimizes non-specific binding while maintaining protein activity.[9]
-
Salt Concentration: Evaluate the effect of increasing the ionic strength (e.g., by adding NaCl) to reduce electrostatic interactions.[9][17]
-
Detergents: Test low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) to mitigate hydrophobic interactions.[13]
-
Carrier Proteins: Compare the assay performance with and without a carrier protein like BSA or BGG.[10]
-
-
Control for Non-Specific Binding: Run a control experiment by titrating a non-related protein at the same concentrations as the target protein to assess the level of non-specific binding of the tracer.
Interpretation: The optimal assay conditions will be those that provide a good signal-to-noise ratio and a significant difference between specific and non-specific binding, with minimal binding of the tracer in the absence of the specific binder or in the presence of a non-related protein.
Visualizations
References
- 1. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.docking.org [files.docking.org]
- 3. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of detergent on "promiscuous" inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 8. Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. To What Extent Do Fluorophores Bias the Biological Activity of Peptides? A Practical Approach Using Membrane-Active Peptides as Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of detergents on ligand binding and translocation activities of solubilized/reconstituted nucleoside transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nicoyalife.com [nicoyalife.com]
How to minimize non-specific binding of Sah-sos1A in co-immunoprecipitation
Welcome to the technical support center for co-immunoprecipitation (co-IP) experiments involving the stapled peptide SAH-SOS1A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve reliable results in your protein-protein interaction studies.
Troubleshooting Guide: Minimizing Non-Specific Binding of SAH-SOS1A
High background and non-specific binding are common challenges in co-IP experiments.[1][2] Stapled peptides like SAH-SOS1A may present unique challenges due to their modified nature. This guide provides a systematic approach to troubleshoot and optimize your SAH-SOS1A co-IP protocol.
Issue 1: High Background Due to Non-Specific Binding to Beads
If your beads-only control experiment shows significant background, it indicates that cellular proteins are binding directly to the beads.[2]
Solutions:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that have a high affinity for the beads.[3] Before adding your antibody, incubate the cell lysate with beads to capture these "sticky" proteins. The beads are then discarded, and the pre-cleared lysate is used for the immunoprecipitation.[3] For nuclear proteins, pre-clearing is particularly important to minimize false positives.[4]
-
Blocking the Beads: Similar to Western blotting, blocking the beads can reduce non-specific binding.[5][6] Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat milk before adding the antibody.[7]
Issue 2: High Background Due to Non-Specific Binding to the Antibody
If your isotype control shows significant background, it suggests that proteins are binding non-specifically to the immunoglobulin.[2][3]
Solutions:
-
Select a High-Quality Antibody: Use an antibody that has been validated for immunoprecipitation and exhibits high specificity for your target protein.[8][9]
-
Optimize Antibody Concentration: Using too much antibody can increase non-specific binding.[7][10] Perform a titration experiment to determine the optimal antibody concentration for your experiment.
-
Isotype Control: Always include an isotype control, which is an antibody of the same immunoglobulin class and from the same host species as your primary antibody but is not specific to your target.[3][11] This helps to differentiate between specific and non-specific binding to the antibody.
Issue 3: High Background Due to Inefficient Washing
Insufficient washing is a frequent cause of high background.[2] The goal is to remove non-specifically bound proteins while preserving the specific protein-protein interactions.[12]
Solutions:
-
Increase Wash Steps and Duration: Perform at least 3-5 washes and consider increasing the incubation time for each wash to effectively remove non-specific binders.[1][2]
-
Optimize Wash Buffer Composition: The stringency of the wash buffer is crucial. You can adjust the salt and detergent concentrations to minimize non-specific interactions.[1][13] Start with a standard buffer and systematically increase the stringency if high background persists.
Quantitative Data Summary: Optimizing Wash Buffer Conditions
The following table provides a starting point for optimizing your wash buffer composition to reduce non-specific binding. The ideal conditions will depend on the specific interaction you are studying.
| Component | Concentration Range | Purpose | Potential Impact |
| Salt (e.g., NaCl) | 150 mM - 1 M | Reduces ionic and electrostatic interactions.[1][2] | High concentrations may disrupt weaker, specific protein-protein interactions.[2] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 1.0% | Solubilizes proteins and reduces non-specific hydrophobic interactions.[1][2] | High concentrations can potentially disrupt specific interactions.[2] |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1-2 mM | Can reduce non-specific interactions mediated by disulfide bridges.[2][13] | May affect proteins whose structure or interaction depends on disulfide bonds.[2] |
Experimental Protocols
Detailed Co-Immunoprecipitation Protocol for SAH-SOS1A
This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and wash conditions is highly recommended.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., PBS with 0.5% Triton X-100 and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your "bait" protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G beads.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Discard the supernatant.
-
Add 1 mL of wash buffer (e.g., PBS with 0.1% Tween-20 and 300 mM NaCl).
-
Gently resuspend the beads and rotate for 5-10 minutes at 4°C.
-
Repeat the wash steps 3-5 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a milder elution buffer (e.g., 0.1 M glycine, pH 2.5) to keep the complex intact for further analysis.[13]
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.[8]
-
Visualizations
Caption: A general workflow for a co-immunoprecipitation experiment.
References
- 1. How to Prevent Non‑specific Binding in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 10. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips for Immunoprecipitation | Rockland [rockland.com]
Overcoming resistance to Sah-sos1A tfa in long-term studies
Welcome to the technical support center for Sah-SOS1A tfa. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in long-term studies and troubleshooting potential challenges, such as the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Sah-SOS1A is a peptide-based inhibitor that targets the interaction between Son of Sevenless homolog 1 (SOS1) and KRAS proteins.[1][2] It is a hydrocarbon-stapled alpha-helix of SOS1 designed to be cell-permeable.[2] Its primary mechanism of action is to bind to the SOS1-binding pocket on both wild-type and mutant KRAS with high affinity, directly blocking the association of nucleotides (GDP for GTP).[1][3] This inhibition prevents the activation of KRAS, leading to the downregulation of the downstream ERK-MAP kinase signaling cascade, which in turn impairs the viability of KRAS-driven cancer cells.[1][3][4]
Q2: Which KRAS mutations is this compound effective against?
Preclinical studies have shown that Sah-SOS1A binds to wild-type KRAS and a variety of clinically relevant mutants, including G12D, G12V, G12C, G12S, and Q61H, with nanomolar affinity.[1][5] Its efficacy has been demonstrated in cancer cell lines harboring these mutations, where it induces cytotoxicity in a dose-dependent manner.[1][3][5]
Q3: What are the potential mechanisms of resistance to this compound in long-term studies?
While specific long-term resistance studies for this compound are not yet extensively published, resistance mechanisms observed for other SOS1 and KRAS inhibitors are likely to be relevant. These can be broadly categorized as:
-
Reactivation of the MAPK Pathway: Cancer cells can develop mechanisms to reactivate the MAPK/ERK pathway despite the presence of the inhibitor. This can occur through various means, such as the upregulation of upstream receptor tyrosine kinases (RTKs).[6][7]
-
Bypass Signaling: Cells may activate alternative signaling pathways to circumvent the dependency on the KRAS pathway for survival and proliferation. The PI3K-AKT-mTOR pathway is a common bypass route.[6][8]
-
Emergence of Drug-Tolerant Persister Cells: A subpopulation of cancer cells may enter a dormant or slow-cycling state, making them less susceptible to the inhibitor. These "persister" cells can later contribute to relapse.[9][10][11]
-
Secondary Mutations: Although less common for interaction inhibitors, the possibility of secondary mutations in KRAS or other pathway components that affect drug binding or pathway dynamics cannot be entirely ruled out in very long-term studies.[6]
-
Role of SOS2: The protein SOS2, a homolog of SOS1, can sometimes compensate for the inhibition of SOS1, leading to continued RAS activation. The relative expression levels of SOS1 and SOS2 can influence the effectiveness of SOS1 inhibitors.[9][12]
Q4: How can resistance to this compound be monitored in my experiments?
Regular monitoring for the emergence of resistance is crucial in long-term cell culture or in vivo studies. Key indicators of developing resistance include:
-
A gradual decrease in the cytotoxic effect of this compound at previously effective concentrations.
-
Rebound in the phosphorylation levels of downstream effectors like MEK and ERK after an initial successful inhibition.
-
Changes in cell morphology or growth characteristics.
-
The appearance of resistant colonies in long-term culture.
Q5: What strategies can be employed to overcome or delay resistance to this compound?
Based on findings from other SOS1 and KRAS inhibitors, a combination therapy approach is often the most effective strategy.[13] Consider the following combinations:
-
Co-targeting with KRAS G12C Inhibitors: For KRAS G12C mutant cancers, combining this compound with a covalent G12C inhibitor (e.g., sotorasib, adagrasib) can enhance efficacy and delay resistance.[9][12] SOS1 inhibition can increase the population of GDP-bound KRAS G12C, the target of these covalent inhibitors.[12]
-
Inhibition of Upstream Activators: Combining with inhibitors of receptor tyrosine kinases (RTKs) or the phosphatase SHP2 can prevent the feedback reactivation of the MAPK pathway.[13]
-
Targeting Bypass Pathways: If bypass signaling through the PI3K/AKT pathway is detected, co-treatment with a PI3K or AKT inhibitor may be beneficial.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Decreased efficacy of this compound over time in cell culture. | Development of acquired resistance. | 1. Verify Compound Integrity: Ensure the stock solution of this compound is not degraded. Prepare a fresh stock and repeat the experiment. 2. Perform Dose-Response Curve: Determine if the IC50 has shifted, indicating reduced sensitivity. 3. Analyze Downstream Signaling: Use Western blotting to check for the reactivation of p-MEK and p-ERK. 4. Investigate Bypass Pathways: Assess the activation status of parallel pathways like PI3K/AKT (check for p-AKT). 5. Consider Combination Therapy: Introduce a second inhibitor targeting a potential resistance mechanism (e.g., a SHP2 or PI3K inhibitor). |
| High variability in experimental results. | Inconsistent compound solubility or cell line instability. | 1. Ensure Complete Solubilization: this compound is soluble in water. Ensure it is fully dissolved before adding to the culture medium. 2. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been contaminated or undergone significant genetic drift. 3. Consistent Passaging: Maintain a consistent cell passaging protocol, as cell behavior can change at very high or low passage numbers. |
| Unexpected cytotoxicity in control cell lines. | Off-target effects or issues with the experimental setup. | 1. Use a Negative Control Peptide: Synthesize or obtain a scrambled or inactive version of the stapled peptide to control for non-specific peptide effects. 2. Titrate Compound Concentration: Perform a careful dose-response analysis on control cell lines to determine the threshold for non-specific toxicity. 3. Check Vehicle Controls: Ensure that the vehicle used to dissolve this compound is not causing cytotoxicity at the concentrations used. |
| No significant inhibition of downstream signaling despite observed cytotoxicity. | The cytotoxic effect may be independent of the intended mechanism or the timing of the analysis is not optimal. | 1. Time-Course Experiment: Perform a time-course analysis of p-ERK and p-MEK inhibition to identify the optimal time point for observing the effect. Inhibition can sometimes be transient. 2. Apoptosis Assays: Investigate if the observed cytotoxicity is due to the induction of apoptosis through assays like Annexin V staining or caspase activity assays. 3. Confirm On-Target Engagement: If possible, use biophysical methods like co-immunoprecipitation to confirm the interaction of this compound with KRAS in your cellular context. |
Data Presentation
Table 1: In Vitro Efficacy of Sah-SOS1A
| Parameter | Value | Cell Lines/Conditions | Reference |
| Binding Affinity (EC50) | 106-175 nM | Wild-type and mutant KRAS (G12D, G12V, G12C, G12S, Q61H) | [1][5] |
| Cytotoxicity (IC50) | 5-15 µM | Cancer cells with G12D, G12C, G12V, G12S, G13D, and Q61H mutations | [1][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis for MAPK Pathway Activation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 4, 24, 48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 2: Long-Term Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 2-3 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Gently wash the wells with water and allow them to air dry. Photograph the plates and count the number of colonies. For quantitative analysis, the crystal violet can be solubilized with 10% acetic acid, and the absorbance can be measured at 590 nm.
Visualizations
Caption: Mechanism of action of this compound in the RAS/MAPK pathway.
Caption: Logical relationships in the development of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAH-SOS1A | Ras GTPases | Tocris Bioscience [tocris.com]
- 3. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
Technical Support Center: Validating On-Target Mechanism of Action for Sah-SOS1A TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the on-target mechanism of action of Sah-SOS1A TFA.
Introduction to this compound
Sah-SOS1A is a hydrocarbon-stapled peptide designed to inhibit the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2] As the trifluoroacetate (B77799) (TFA) salt, it is supplied for research purposes. The intended mechanism of action is the disruption of the SOS1-KRAS protein-protein interaction, which in turn is expected to block nucleotide association with KRAS and inhibit the downstream MAPK/ERK signaling pathway, ultimately impairing the viability of KRAS-driven cancer cells.[1][2][3]
However, it is crucial for researchers to be aware of studies that have raised questions about the on-target activity of Sah-SOS1A. Some evidence suggests that the observed cellular effects may be due to off-target mechanisms, such as cell membrane disruption, rather than direct binding to KRAS and inhibition of SOS1-mediated nucleotide exchange.[4][5] This guide is designed to help you rigorously test the on-target mechanism and troubleshoot potential discrepancies in your results.
Frequently Asked Questions (FAQs)
1. What is the proposed on-target mechanism of action for this compound?
Sah-SOS1A is designed to mimic the SOS1 alpha-helix that binds to KRAS. By competitively binding to the SOS1-binding pocket on KRAS, it is proposed to:
-
Disrupt the interaction between SOS1 and KRAS.[1]
-
Block the exchange of GDP for GTP on KRAS, thereby keeping KRAS in its inactive state.[1][3]
-
Inhibit the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade.[2][3]
-
Reduce the viability of cancer cells that are dependent on KRAS signaling.[2][3]
2. I am not seeing the expected decrease in p-ERK levels after treating my cells with this compound. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal drug concentration or treatment time: Ensure you are using a sufficient concentration of this compound and an appropriate treatment duration. Titrate the concentration and perform a time-course experiment to determine the optimal conditions for your cell line.
-
Cell line dependency: The effect of inhibiting the SOS1-KRAS interaction can be cell-context dependent. Ensure your cell line is indeed reliant on the SOS1-KRAS signaling axis.
-
Reagent quality: Verify the integrity and concentration of your this compound stock solution. Peptide inhibitors can be sensitive to storage conditions and freeze-thaw cycles.[3]
-
Off-target effects: As mentioned in the introduction, some studies suggest that Sah-SOS1A may not directly engage KRAS in cells. The observed effects in some assays might be due to mechanisms other than direct target inhibition. It is crucial to perform rigorous target engagement and specificity assays.[4][5]
3. My CETSA results do not show a thermal shift for KRAS upon this compound treatment. How should I interpret this?
A lack of a thermal shift in a Cellular Thermal Shift Assay (CETSA) for KRAS could indicate:
-
No direct binding: Sah-SOS1A may not be binding to KRAS with sufficient affinity or occupancy in the cellular environment to induce a thermal stabilization or destabilization.[4]
-
Peptide-specific artifacts: Stapled peptides can sometimes behave differently than small molecules in CETSA experiments. It's important to include proper controls.
-
Technical issues: Ensure your CETSA protocol is optimized, including the heating gradient, cell lysis, and protein detection steps.
Conversely, some reports indicate that Sah-SOS1A might actually destabilize KRAS, leading to a negative shift in the melting temperature.[4] Therefore, analyze your data for both stabilization and destabilization effects.
4. I observe cytotoxicity in my cell viability assays, but other on-target validation experiments are inconclusive. What should I do?
This is a critical observation that warrants further investigation to distinguish between on-target and off-target effects. Some studies have reported that Sah-SOS1A can induce cytotoxicity through cell membrane disruption, leading to the release of intracellular components like lactate (B86563) dehydrogenase (LDH).[4][5]
-
Perform a membrane integrity assay: Conduct an LDH release assay to assess if this compound is causing membrane damage at the concentrations where you observe cytotoxicity.
-
Use KRAS-independent cell lines: Test the effect of this compound on cell lines that are not dependent on KRAS signaling. Cytotoxicity in these cell lines would strongly suggest off-target effects.[4]
5. How can I confirm that this compound is disrupting the SOS1-KRAS interaction in my cells?
Co-immunoprecipitation (Co-IP) is the gold-standard assay for this purpose. You can perform an immunoprecipitation of either SOS1 or KRAS and then probe for the co-precipitated protein by Western blot. A decrease in the amount of co-precipitated protein in the presence of this compound would indicate a disruption of the interaction.
Troubleshooting Guides
Guide 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed for KRAS | 1. Insufficient target engagement. 2. Sah-SOS1A does not directly bind to KRAS in cells.[4] 3. Suboptimal assay conditions. | 1. Increase the concentration of this compound. 2. Consider the possibility of an off-target mechanism and perform orthogonal assays (e.g., Co-IP). 3. Optimize the heating gradient and duration. Ensure complete cell lysis. |
| High variability between replicates | 1. Inconsistent heating. 2. Uneven cell lysis. 3. Pipetting errors. | 1. Use a thermal cycler with precise temperature control. 2. Ensure thorough and consistent lysis of all samples. 3. Use calibrated pipettes and be meticulous with sample handling. |
| Negative thermal shift (destabilization) observed | Ligand binding induces a conformational change that destabilizes the protein. | This can still be an indication of target engagement. Some studies have reported that Sah-SOS1A destabilizes KRAS.[4] Correlate this finding with other functional assays. |
Guide 2: Co-Immunoprecipitation (Co-IP) for SOS1-KRAS Interaction
| Problem | Possible Cause | Suggested Solution |
| Low or no Co-IP of the binding partner | 1. Weak or transient interaction. 2. Lysis buffer is too stringent and disrupts the interaction. 3. Antibody is not suitable for IP. | 1. Consider cross-linking agents to stabilize the interaction. 2. Use a milder lysis buffer (e.g., without harsh detergents). 3. Use an antibody validated for IP. Test multiple antibodies if necessary. |
| High background/non-specific binding | 1. Insufficient washing. 2. Antibody cross-reactivity. 3. Non-specific binding to beads. | 1. Increase the number and stringency of washes. 2. Use a highly specific antibody. 3. Pre-clear the lysate with beads before adding the IP antibody. |
| No change in Co-IP with this compound treatment | 1. Sah-SOS1A is not disrupting the interaction in your system. 2. Insufficient concentration or incubation time. | 1. Re-evaluate the on-target hypothesis. 2. Perform a dose-response and time-course experiment for the Co-IP. |
Guide 3: Western Blot for MAPK Pathway Inhibition
| Problem | Possible Cause | Suggested Solution |
| No decrease in p-ERK/p-MEK levels | 1. Insufficient drug concentration or treatment time. 2. Cell line is not sensitive to SOS1-KRAS inhibition. 3. Feedback activation of the pathway. | 1. Perform a dose-response and time-course experiment. 2. Confirm the dependency of your cell line on this pathway. 3. Check for activation of upstream signaling pathways. |
| Inconsistent band intensities | 1. Unequal protein loading. 2. Inefficient protein transfer. 3. Issues with antibody incubation. | 1. Normalize protein concentrations before loading and use a loading control (e.g., GAPDH, β-actin). 2. Optimize transfer conditions. 3. Ensure consistent antibody concentrations and incubation times. |
| High background on the blot | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time or use a different blocking agent. 2. Titrate the primary and secondary antibody concentrations. 3. Increase the number and duration of washes. |
Quantitative Data Summary
| Parameter | Value | KRAS Status | Reference |
| EC50 (Binding Affinity) | 106-175 nM | WT, G12D, G12V, G12C, G12S, Q61H | [3] |
| IC50 (Cell Viability) | 5-15 µM | G12D, G12C, G12V, G12S, G13D, Q61H | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline and should be optimized for your specific cell line and antibodies.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blot analysis using antibodies against KRAS and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
Compare the melting curves of the vehicle- and this compound-treated samples to determine any thermal shift.
-
Protocol 2: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against SOS1 or KRAS overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a suitable elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with antibodies against the co-precipitated protein (e.g., probe for KRAS if you IP'd SOS1) and the immunoprecipitated protein as a control.
-
Protocol 3: Western Blot for MAPK Pathway Analysis
-
Cell Treatment and Lysis:
-
Treat cells with a dose-range of this compound for a specified time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 4: LDH Release Assay for Cytotoxicity
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a dose-range of this compound, a vehicle control, and a positive control for lysis (e.g., Triton X-100).
-
-
LDH Assay:
-
After the treatment period, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions of your chosen kit.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of LDH release relative to the positive control.
-
Visualizations
Caption: The SOS1-KRAS signaling pathway and the proposed inhibitory action of this compound.
Caption: Experimental workflow for validating the on-target mechanism of action of this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Sah-sos1A tfa to other SOS1 inhibitors like BI-3406
In the landscape of targeted cancer therapy, the inhibition of Son of Sevenless 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) for KRAS, has emerged as a promising strategy for treating KRAS-driven cancers. This guide provides a detailed comparison of two notable SOS1 inhibitors: Sah-SOS1A tfa, a peptide-based inhibitor, and BI-3406, a small molecule inhibitor. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these studies.
Mechanism of Action
This compound is a stabilized alpha-helical peptide designed to mimic the SOS1 helix that binds to KRAS. This peptide-based inhibitor directly targets the SOS1-binding pocket on both wild-type and mutant KRAS proteins.[1][2][3] By occupying this pocket, this compound effectively blocks the interaction between SOS1 and KRAS, thereby preventing the SOS1-mediated exchange of GDP for GTP on KRAS and inhibiting downstream signaling.[1][2][3]
BI-3406 , on the other hand, is a potent and selective small molecule inhibitor that binds to the catalytic domain of SOS1.[4][5][6][7][8] This binding event prevents SOS1 from engaging with KRAS, thus inhibiting the nucleotide exchange process and the activation of KRAS.[4][5][6][7][8] BI-3406 is orally bioavailable and has demonstrated efficacy in a range of KRAS-driven cancer models, particularly when used in combination with MEK inhibitors.[8][9]
Efficacy Data: this compound vs. BI-3406
Table 1: Efficacy of this compound
| Assay Type | Target | Cell Line(s) | Efficacy Metric | Value | Reference |
| Binding Affinity | Wild-type and mutant KRAS (G12D, G12V, G12C, G12S, Q61H) | N/A | EC50 | 106-175 nM | [1][2][3] |
| Cell Viability | Cancer cells with various KRAS mutations (G12D, G12C, G12V, G12S, G13D, Q61H) | Multiple | IC50 | 5-15 µM | [1][2] |
Table 2: Efficacy of BI-3406
| Assay Type | Target/Pathway | Cell Line(s) | Efficacy Metric | Value | Reference |
| SOS1-KRAS Interaction | SOS1-KRAS | N/A | IC50 | 5-6 nM | [4][6] |
| pERK Inhibition | pERK | NCI-H358 (KRAS G12C) | IC50 | 4 nM | [5] |
| pERK Inhibition | pERK | DLD-1 (KRAS G13D) | IC50 | 24 nM | [5][10] |
| Cell Proliferation (3D) | Cell Proliferation | KRAS G12 and G13 mutant cell lines | IC50 | 9-220 nM | [7] |
| Cell Proliferation (3D) | Cell Proliferation | NCI-H358 (KRAS G12C) | IC50 | 24 nM | [5] |
| Cell Proliferation (3D) | Cell Proliferation | DLD-1 (KRAS G13D) | IC50 | 36 nM | [5][10] |
| Cell Viability | Cell Viability | Colorectal Cancer Patient-Derived Organoids | IC50 | 0.53-45.9 µM | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and BI-3406.
SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct binding between SOS1 and KRAS and the ability of inhibitors to disrupt this interaction.
-
Reagent Preparation : Recombinant tagged human KRAS (e.g., Tag1-KRAS) and SOS1 (e.g., Tag2-SOS1) proteins are prepared. HTRF detection reagents, an anti-Tag1 antibody labeled with a Terbium cryptate (donor) and an anti-Tag2 antibody labeled with XL665 (acceptor), are also prepared.
-
Assay Procedure :
-
Test compounds (this compound or BI-3406) are dispensed into a low-volume 384-well plate.
-
A pre-mixed solution of GTP and Tag1-KRAS protein is added to the wells.
-
Tag2-SOS1 protein is then added.
-
The HTRF detection reagents are added.
-
The plate is incubated at room temperature to allow for binding.
-
-
Data Acquisition : The HTRF signal is read on a compatible plate reader. In the absence of an inhibitor, the binding of KRAS and SOS1 brings the donor and acceptor fluorophores into proximity, generating a high HTRF signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[12][13][14]
Cellular Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Plating : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a range of concentrations of this compound or BI-3406 and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization : A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of the purple solution is measured using a microplate spectrophotometer at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[15][16]
Western Blotting for MAPK Pathway Analysis
Western blotting is employed to detect changes in the phosphorylation status of key proteins in the MAPK signaling pathway, such as MEK and ERK, following inhibitor treatment.
-
Cell Lysis : Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-total-ERK).
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[17][18][19]
Visualizations
SOS1 Signaling Pathway
Caption: The SOS1-mediated KRAS activation and downstream MAPK signaling pathway.
Experimental Workflow for Inhibitor Efficacy Testing
Caption: A typical experimental workflow for evaluating the efficacy of SOS1 inhibitors.
Logical Comparison of this compound and BI-3406
Caption: A logical comparison of the key characteristics of this compound and BI-3406.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opnme.com [opnme.com]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
- 14. blossombio.com [blossombio.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validation of SOS1 Inhibition as an Anti-Proliferative Strategy in KRAS-Independent Cancers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary:
The targeting of Son of Sevenless 1 (SOS1), a critical guanine (B1146940) nucleotide exchange factor (GEF) for RAS proteins, has emerged as a promising therapeutic strategy for KRAS-mutant cancers.[1][2] However, the efficacy of SOS1 inhibition in cancers that are not dependent on KRAS mutations (KRAS-independent) is an area of growing interest. This guide provides a comparative analysis of the anti-proliferative effects of well-characterized, publicly documented SOS1 inhibitors in various KRAS-independent cell lines. While the specific compound "Sah-sos1A tfa" is not described in peer-reviewed literature, this document leverages available data from alternative SOS1 inhibitors like BAY-293 and MRTX0902 to validate the therapeutic concept.
The data presented herein demonstrate that SOS1 inhibition effectively suppresses proliferation in cancer cells driven by genetic alterations other than KRAS mutations, such as those with wild-type KRAS or other oncogenic drivers like BCR-ABL.[3][4][5] This is accomplished by blocking the activation of RAS and its downstream effectors, primarily the MAPK signaling pathway.[3]
Mechanism of Action: SOS1 in Cell Signaling
SOS1 is a ubiquitously expressed GEF that plays a pivotal role in activating RAS proteins, including KRAS, NRAS, and HRAS.[6] It facilitates the exchange of GDP for GTP, converting RAS to its active, signal-transducing state.[1] In many cancers, upstream signals from receptor tyrosine kinases (RTKs) like EGFR maintain a dependency on SOS1 to activate the RAS/RAF/MEK/ERK (MAPK) pathway, even in the absence of a KRAS mutation.[7] Furthermore, emerging evidence suggests SOS1 has novel functions, including a role in activating NFκB signaling independently of its GEF activity, which can also contribute to cancer cell proliferation and survival.[7]
Figure 1. SOS1-Mediated Signaling Pathways.
Comparative Anti-Proliferative Activity of SOS1 Inhibitors
The following table summarizes the quantitative data on the anti-proliferative effects of various SOS1 inhibitors in a panel of KRAS-independent cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values indicate the potency of the compound in reducing cell viability.
| SOS1 Inhibitor | Cell Line | Cancer Type | Relevant Genotype | IC50 / EC50 (nM) | Citation |
| BAY-293 | K-562 | Chronic Myeloid Leukemia | KRAS WT, BCR-ABL+ | 1,090 ± 170 | [8] |
| MOLM-13 | Acute Myeloid Leukemia | KRAS WT, FLT3-ITD | 995 ± 400 | [8] | |
| KCL-22 | Chronic Myeloid Leukemia | KRAS WT, BCR-ABL+ | Dose-dependent inhibition | [4] | |
| KCL-22-IMR | Imatinib-Resistant CML | KRAS WT, BCR-ABL+ | Dose-dependent inhibition | [4] | |
| MRTX0902 | NCI-H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M, KRAS WT | < 250 | [5] |
| PC9 | Non-Small Cell Lung Cancer | EGFR delE746-A750, KRAS WT | < 250 | [5] | |
| LN229 | Glioblastoma | PTPN11 E76K, KRAS WT | < 250 | [5] | |
| HOP92 | Non-Small Cell Lung Cancer | SOS1 E846K, KRAS WT | < 250 | [5] | |
| NCI-H1838 | Small Cell Lung Cancer | NF1 mutant, KRAS WT | < 250 | [5] |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for validating the anti-proliferative effects of therapeutic compounds. Below are standardized protocols for key assays cited in the supporting literature.
Cell Viability and Proliferation Assay (Luminescent ATP Assay)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[9][10]
-
Cell Seeding:
-
Harvest and count cells from logarithmic growth phase cultures.
-
Seed cells into a 96-well, opaque-walled microplate at a pre-determined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution series of the SOS1 inhibitor (e.g., BAY-293) in culture medium.
-
Remove the medium from the cell plates and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for an additional 72 hours (or other desired time point) at 37°C and 5% CO₂.
-
-
Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all experimental wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage viability against the log-transformed inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.[10]
-
Figure 2. Workflow for Cell Viability Assay.
Western Blot for Pathway Modulation
To confirm that the anti-proliferative effects are due to the inhibition of the intended signaling pathway, Western blotting can be used to measure the phosphorylation status of key downstream proteins like ERK.
-
Cell Lysis: Treat cells with the SOS1 inhibitor at various concentrations for a defined period (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and express p-ERK levels relative to total ERK to determine the extent of pathway inhibition. A reduction in the p-ERK/Total-ERK ratio indicates successful target engagement.[11]
Conclusion
The evidence compiled from studies on established SOS1 inhibitors like BAY-293 and MRTX0902 strongly supports the validation of SOS1 as a therapeutic target in KRAS-independent cancers. These compounds demonstrate potent anti-proliferative effects across a range of cell lines with wild-type KRAS but other oncogenic drivers, including mutations in EGFR, PTPN11, and the BCR-ABL fusion protein.[4][5] The mechanism of action is primarily through the suppression of the MAPK signaling cascade, a critical pathway for cell growth and survival.[3] Therefore, targeting the SOS1:RAS interaction represents a viable and promising strategy for a broader patient population beyond those with KRAS-mutant tumors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Head-to-head study of Sah-sos1A tfa and BAY-293 in colorectal cancer models
A Comparative Guide for Researchers in Oncology and Drug Development
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers, including approximately 45% of colorectal cancers (CRC)[1][2]. These mutations lock KRAS in a constitutively active state, driving uncontrolled cell proliferation and survival through pathways like the MAPK/ERK cascade[1]. For decades, KRAS was considered "undruggable"[1]. However, recent strategies have emerged to indirectly target its activity. One such approach is to inhibit the Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of both wild-type and mutant KRAS[3][4].
This guide provides a head-to-head comparison of two preclinical SOS1 inhibitors, Sah-SOS1A TFA and BAY-293, with a focus on their potential application in colorectal cancer models. This compound is a peptide-based inhibitor, while BAY-293 is a small molecule inhibitor. Understanding their distinct characteristics is crucial for designing experiments and advancing therapeutic strategies against KRAS-driven malignancies.
Mechanism of Action
Both this compound and BAY-293 are designed to disrupt the protein-protein interaction between SOS1 and KRAS. By doing so, they prevent SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby keeping KRAS in its inactive state and inhibiting downstream oncogenic signaling.
-
This compound : This is a peptide-based inhibitor that directly targets the SOS1/KRAS protein interaction[5][6]. It has been shown to bind to both wild-type and a variety of mutant KRAS forms (including G12D, G12V, G12C, G12S, and Q61H) with nanomolar affinity[5][6]. Its mechanism involves directly and independently blocking nucleotide association with KRAS[5][6].
-
BAY-293 : This is a small molecule inhibitor that potently blocks the KRAS-SOS1 interaction[3][7]. It is considered a valuable chemical probe for studying the effects of SOS1 inhibition[3]. BAY-293 has demonstrated the ability to downregulate active RAS in tumor cells and inhibit the RAS-RAF-MEK-ERK pathway[8].
Data Presentation: In Vitro Efficacy
Table 1: Binding Affinity and Potency
| Compound | Type | Target Interaction | Binding Affinity (EC50/IC50) |
| This compound | Peptide-based | SOS1/KRAS | 106-175 nM (to various KRAS mutants)[5][6] |
| BAY-293 | Small Molecule | KRAS-SOS1 | 21 nM[3][7] |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line(s) | Cancer Type | KRAS Status | IC50 (µM) |
| This compound | Various cancer cells | Various | G12D, G12C, G12V, G12S, G13D, Q61H | 5 - 15 µM[5][9] |
| Colo320-HSR | Colorectal | Wild-Type | Activity reported, specific IC50 not stated[5][9] | |
| BAY-293 | NCI-H358, Calu-1 | Lung | KRAS G12C | Efficient antiproliferative activity reported[3] |
| K-562, MOLM-13 | Leukemia | Wild-Type KRAS | Efficient antiproliferative activity reported[3] | |
| Various NSCLC lines | Lung | Mutant | 1.7 - 3.7 µM[3] | |
| Pancreatic cancer lines | Pancreatic | G12C, G12D, WT | Activity reported, synergistic with other agents[4] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for assays commonly used to evaluate the efficacy of SOS1 inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay determines the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding : Plate colorectal cancer cells (e.g., SW620, DLD-1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or BAY-293 (e.g., 0.01 to 50 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment :
-
For MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution and measure the absorbance at 570 nm.
-
For CellTiter-Glo Assay : Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader[8].
-
-
Data Analysis : Normalize the readings to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Western Blot for Pathway Modulation
This method is used to assess the inhibition of downstream signaling pathways, such as the phosphorylation of ERK (pERK).
-
Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound or BAY-293 for a specified time (e.g., 4 hours)[5].
-
Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[6].
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C[10].
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[6][11]. The inhibition of pERK levels indicates on-target activity of the SOS1 inhibitors[3].
In Vivo Studies in Colorectal Cancer Models
Information regarding the in vivo efficacy of both this compound and BAY-293 specifically in colorectal cancer models is limited in the currently available literature.
-
This compound : In vivo data for this compound has been reported in a Drosophila melanogaster model, where its injection led to a notable decrease in the phosphorylation of ERK1/2[5][6]. Studies in mammalian colorectal cancer xenograft models are not prominently featured in the search results.
-
BAY-293 : Preclinical studies have indicated that SOS1 inhibitors, as single agents, may be less effective in inhibiting the growth of RAS-driven colorectal cancer cells and might require combination with a MEK inhibitor for enhanced in vivo activity[12]. BAY-293 has been noted to show synergistic effects when combined with KRAS G12C inhibitors in preclinical cancer models[8]. However, specific in vivo monotherapy data for BAY-293 in colorectal cancer models is sparse.
Conclusion and Future Directions
Both this compound and BAY-293 effectively target the KRAS-SOS1 interaction, a key node in oncogenic signaling. This compound, a peptide-based inhibitor, demonstrates broad activity against various KRAS mutants, though with micromolar IC50 values for cell viability. BAY-293, a small molecule, exhibits high-potency binding but its antiproliferative effects as a monotherapy, particularly in colorectal cancer, are not as well-defined and it is often explored in combination therapies.
A direct, head-to-head comparative study of these two agents in a panel of colorectal cancer cell lines and in vivo xenograft models is warranted. Such a study would provide crucial data on their relative potency, efficacy, and potential for clinical translation. Future research should also explore the mechanisms of potential resistance to SOS1 inhibition in colorectal cancer and investigate rational combination strategies to enhance therapeutic outcomes. The development of more potent and specific SOS1 inhibitors, potentially with improved pharmacokinetic properties, remains an important goal in the pursuit of effective treatments for KRAS-mutant colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Takedown: Combining Sah-sos1A tfa and EGFR Inhibitors in Lung Cancer
A promising strategy to overcome resistance and enhance therapeutic efficacy in EGFR-mutated non-small cell lung cancer (NSCLC) involves the dual inhibition of the epidermal growth factor receptor (EGFR) and the Son of Sevenless 1 (SOS1) protein. While direct preclinical data for the combination of Sah-sos1A tfa and EGFR inhibitors is emerging, extensive research on other SOS1 inhibitors provides compelling evidence for a synergistic anti-tumor effect. This guide compares the performance of this combination therapy with single-agent treatments, supported by experimental data from studies on functionally similar molecules.
This compound is a peptide-based inhibitor that disrupts the interaction between SOS1 and KRAS, a critical downstream effector of EGFR signaling.[1][2][3] By preventing the activation of KRAS, this compound effectively blocks the MAPK signaling cascade (RAF/MEK/ERK), which is crucial for tumor cell proliferation and survival.[1][3][4] EGFR inhibitors, on the other hand, directly target the tyrosine kinase domain of the EGFR, preventing its activation and subsequent downstream signaling. However, resistance to EGFR inhibitors is a major clinical challenge, often arising from the activation of bypass signaling pathways that reactivate the MAPK cascade.
Combining an EGFR inhibitor with a SOS1 inhibitor like this compound offers a "vertical inhibition" strategy, targeting the same signaling pathway at two different points. This dual blockade is hypothesized to be more effective than either agent alone, particularly in tumors that have developed resistance to EGFR inhibitors.
Comparative Efficacy Data
Preclinical studies using the SOS1 inhibitor BAY-293 in combination with EGFR tyrosine kinase inhibitors (TKIs) in EGFR-mutated NSCLC cell lines have demonstrated significant synergy. The following tables summarize key findings from these studies, providing a strong rationale for the potential of a similar synergy with this compound.
Table 1: Synergistic Inhibition of Cell Viability in EGFR-Mutated NSCLC Cell Lines
| Cell Line | EGFR Mutation | EGFR Inhibitor | SOS1 Inhibitor | Synergy Measurement | Result | Reference |
| HCC827 | delE746_A750 | Gefitinib | BAY-293 | Combination Index (CI) | CI < 1 (Synergy) | [5] |
| PC9 | delE746_A750 | Gefitinib | BAY-293 | Combination Index (CI) | CI < 1 (Synergy) | [5] |
| H1975 | L858R, T790M | Osimertinib | BAY-293 | Combination Index (CI) | CI < 1 (Synergy) | [6] |
| PC9-TM | delE746_A750, T790M | Osimertinib | BAY-293 | Combination Index (CI) | CI < 1 (Synergy) | [6] |
Table 2: Effect of Combination Therapy on Downstream Signaling
| Cell Line | Treatment | p-ERK Levels | p-AKT Levels | Reference |
| H1975 | Osimertinib + BAY-293 | Markedly Reduced | Markedly Reduced | [6] |
| PC9-TM | Osimertinib + BAY-293 | Markedly Reduced | Markedly Reduced | [6] |
Signaling Pathway and Experimental Workflow
The synergistic effect of combining an EGFR inhibitor with a SOS1 inhibitor can be visualized through the EGFR signaling pathway. The experimental workflow to determine synergy is a multi-step process involving cell culture, drug treatment, and viability assays.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for assessing drug synergy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to determine the synergy between SOS1 and EGFR inhibitors, based on methodologies from published studies.
1. 3D Spheroid Cell Viability Assay
-
Cell Seeding: Non-small cell lung cancer cells are seeded in ultra-low attachment 96-well plates to promote the formation of 3D spheroids.
-
Drug Treatment: After spheroid formation (typically 24-48 hours), cells are treated with a dose range of the EGFR inhibitor alone, the SOS1 inhibitor alone, and a combination of both drugs at a constant ratio.
-
Viability Measurement: After a 72-96 hour incubation period, cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Dose-response curves are generated for each treatment condition. The synergy between the two drugs is then quantified using methods like the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: NSCLC cells are treated with the inhibitors for a specified period (e.g., 4-24 hours). The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion
The combination of a SOS1 inhibitor like this compound with an EGFR inhibitor represents a rational and promising therapeutic strategy for EGFR-mutated NSCLC. The vertical inhibition of the EGFR-KRAS-MAPK signaling pathway has been shown to result in a synergistic reduction in cancer cell viability and a more profound inhibition of downstream signaling pathways. While direct experimental data for this compound in this specific combination is needed to confirm these effects, the strong preclinical evidence from other SOS1 inhibitors provides a solid foundation for further investigation. This approach holds the potential to overcome acquired resistance to EGFR inhibitors and improve patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
Reproducibility of Sah-SOS1A's Nanomolar Affinity: A Comparative Analysis
A critical evaluation of the published data on the binding affinity of the KRAS inhibitor, Sah-SOS1A TFA, reveals a lack of independent experimental reproduction. While the seminal study by Leshchiner et al. (2015) reported nanomolar affinity, subsequent validation by unaffiliated research groups remains unpublished. This guide provides a comparative analysis of Sah-SOS1A's reported affinity alongside alternative SOS1 inhibitors, offering researchers a comprehensive overview of the available data and the experimental methodologies employed.
The direct inhibition of KRAS, a pivotal oncogene mutated in approximately 30% of human cancers, has been a long-standing challenge in drug development. The development of Stabilized Alpha-Helices of SOS1 (SAH-SOS1) peptides, such as Sah-SOS1A, marked a significant step forward by demonstrating high-affinity binding to various KRAS mutants[1][2][3]. However, the reproducibility of these initial findings is crucial for their continued development and application in research.
Quantitative Data Comparison
The following table summarizes the reported binding affinities of Sah-SOS1A and two alternative small molecule SOS1 inhibitors, BAY-293 and BI-3406. It is important to note that the experimental assays used to determine these values differ, which can influence the absolute reported affinities.
| Compound | Target | Reported Affinity (EC50/IC50/Kd) | Method | Reference |
| Sah-SOS1A | Wild-type & Mutant KRAS (G12D, G12V, G12C, G12S, Q61H) | 106 - 176 nM (EC50) | Fluorescence Polarization | [1][4][5] |
| BAY-293 | SOS1 (disrupts KRAS-SOS1 interaction) | 21 nM (IC50) | Homogeneous Time-Resolved Fluorescence (HTRF) | [6][7] |
| BI-3406 | SOS1 (disrupts KRAS-SOS1 interaction) | 5 nM (IC50) | Not specified | [8] |
Experimental Protocols
A detailed understanding of the experimental conditions is paramount for assessing and potentially reproducing published findings.
Sah-SOS1A: Fluorescence Polarization (FP) Binding Assay
The nanomolar affinity of Sah-SOS1A for KRAS was originally determined using a fluorescence polarization-based binding assay[9].
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a FITC-labeled Sah-SOS1A peptide upon binding to recombinant KRAS protein. The larger KRAS-peptide complex tumbles more slowly in solution compared to the free peptide, resulting in a higher fluorescence polarization signal.
-
Protocol Outline:
-
A constant concentration of FITC-labeled Sah-SOS1A is incubated with increasing concentrations of purified recombinant KRAS protein (wild-type or mutant) in a suitable buffer.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
The resulting data is plotted as fluorescence polarization versus KRAS concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
BAY-293: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The inhibitory activity of BAY-293 on the KRAS-SOS1 interaction was quantified using an HTRF assay[10].
-
Principle: This assay measures the proximity-based energy transfer between two fluorophore-labeled molecules. In this case, tagged KRAS and tagged SOS1 are used. When they interact, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant KRAS and SOS1 proteins, each labeled with a specific HTRF donor or acceptor fluorophore, are incubated together.
-
The test compound (BAY-293) at various concentrations is added to the protein mixture.
-
The HTRF signal is measured after an incubation period.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
BI-3406: Inhibition of SOS1::KRAS Interaction
While the specific assay for determining the IC50 of BI-3406 is not detailed in the provided search results, it is stated to be a potent inhibitor of the SOS1::KRAS protein-protein interaction[8]. It is likely that a similar proximity-based assay, such as HTRF or Surface Plasmon Resonance (SPR), was used to quantify its inhibitory activity.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer context for the role of SOS1 and the mechanism of its inhibitors, the following diagrams illustrate the SOS1 signaling pathway and a typical experimental workflow for assessing binding affinity.
Caption: The SOS1 signaling pathway, a key regulator of cell growth and proliferation.
Caption: A generalized workflow for determining the binding affinity of SOS1 inhibitors.
References
- 1. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Critical Review of Sah-sos1A tfa: A Case Study in Identifying False-Positive KRAS Binders
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has been a formidable challenge in oncology drug discovery. Its relatively smooth surface and high affinity for GTP have rendered it "undruggable" for many years. The recent development of covalent inhibitors for the KRAS G12C mutant has marked a significant breakthrough, yet the quest for inhibitors targeting other KRAS mutants and for non-covalent binders remains a critical area of research. In this context, the critical evaluation of reported KRAS binders is paramount to ensure the rigorous advancement of the field. This guide provides a comparative analysis of the peptide-based inhibitor Sah-sos1A tfa, highlighting its initial promise and the subsequent compelling evidence that reclassifies it as a false-positive KRAS binder. This case study serves as an essential reference for researchers, scientists, and drug development professionals in the nuanced landscape of KRAS-targeted therapies.
Initially, Sah-sos1A, a hydrocarbon-stapled peptide derived from the Son of Sevenless 1 (SOS1) protein, was reported as a potent inhibitor of the KRAS-SOS1 interaction. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP, activating KRAS. The premise of Sah-sos1A was to mimic the binding of SOS1 to KRAS, thereby competitively inhibiting this interaction and preventing KRAS activation. Early reports suggested that Sah-sos1A bound to both wild-type and mutant KRAS with nanomolar affinity, inhibited nucleotide exchange, and demonstrated cytotoxicity in KRAS-driven cancer cell lines.
However, subsequent independent and rigorous biophysical investigations have challenged these initial findings. A key study published on bioRxiv provided a battery of evidence suggesting that Sah-sos1A does not directly bind to KRAS and that its observed cellular activity may stem from off-target effects, such as membrane disruption. This critical re-evaluation underscores the importance of employing a suite of orthogonal, well-controlled biophysical assays to validate potential drug candidates and avoid the pitfalls of false-positive results.
Quantitative Comparison of Reported and Validated KRAS Binders
To contextualize the reported affinity of this compound, the following table compares its initially published binding data with that of well-characterized, validated non-covalent KRAS inhibitors, such as MRTX1133 and BI-2852. This comparison highlights the significant discrepancy between the initially reported potent affinity of this compound and the affinities of bona fide KRAS binders.
| Compound | Target | Reported/Validated Kd | Cellular Activity (IC50/EC50) | Method of Validation |
| This compound (Initial Report) | Wild-type and mutant KRAS | 106-175 nM (EC50) | 5-15 µM (viability) | Fluorescence Polarization |
| This compound (Critical Review) | KRAS | No binding detected | ~10 µM (LDH release) | ITC, SPR, Thermal Shift Assay, HDX-MS |
| MRTX1133 | KRAS G12D | ~0.2 pM | ~5 nM (pERK), 6 nM (viability) | SPR, Biochemical Assays, X-ray Crystallography[1][2][3] |
| BI-2852 | pan-KRAS (GTP-bound) | 740 nM (for KRAS G12D) | 5.8 µM (pERK) | Isothermal Titration Calorimetry (ITC), AlphaScreen[4][5][6] |
Experimental Protocols for Binder Validation
The discrepancy in the findings for this compound underscores the necessity of robust and multi-faceted experimental validation. Below are detailed methodologies for key biophysical assays that are crucial for distinguishing true binders from false positives.
Fluorescence Polarization (FP)
Fluorescence Polarization is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule. The initial reports on this compound relied on this method.
-
Principle: When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. Upon binding to a much larger protein, its tumbling is slowed, and the emitted light remains more polarized. This change in polarization is proportional to the fraction of the fluorescent molecule that is bound.
-
Protocol Outline:
-
Reagents and Preparation:
-
Fluorescently labeled Sah-sos1A peptide (e.g., with FITC).
-
Purified KRAS protein (wild-type or mutant).
-
Assay Buffer: A buffer that maintains protein stability, for example, 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP.
-
-
Assay Setup:
-
In a 384-well, non-binding surface black plate, add a fixed concentration of the fluorescently labeled peptide.
-
Add serial dilutions of the purified KRAS protein.
-
Include control wells with only the labeled peptide (for minimum polarization) and wells with labeled peptide and a saturating concentration of KRAS (for maximum polarization).
-
To test for artifacts, a parallel assay should be run in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to disrupt non-specific aggregation.
-
-
Measurement:
-
Incubate the plate at room temperature for a defined period to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of KRAS.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).
-
-
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard method for characterizing biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the macromolecule.
-
Protocol Outline:
-
Sample Preparation:
-
Dialyze both the purified KRAS protein and the Sah-sos1A peptide extensively against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.
-
Determine accurate concentrations of both protein and peptide solutions.
-
-
ITC Experiment:
-
Load the KRAS protein into the sample cell (e.g., at a concentration of 10-50 µM).
-
Load the Sah-sos1A peptide into the injection syringe (e.g., at a concentration 10-20 times that of the protein).
-
Set the experimental parameters, including cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a control experiment by titrating the peptide into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of peptide to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It is highly sensitive and provides kinetic information (association and dissociation rates).
-
Principle: One binding partner is immobilized on a sensor chip surface. The other binding partner (the analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Protocol Outline:
-
Immobilization:
-
Immobilize purified KRAS protein onto a sensor chip (e.g., a CM5 chip via amine coupling, or a streptavidin chip if using biotinylated KRAS).
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the Sah-sos1A peptide in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Inject the peptide solutions over the KRAS-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
A thermal shift assay measures the effect of a ligand on the thermal stability of a protein. A true binder will typically stabilize the protein, leading to an increase in its melting temperature (Tm).
-
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, it exposes its hydrophobic core, causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded.
-
Protocol Outline:
-
Assay Setup:
-
In a 96-well PCR plate, mix the purified KRAS protein with a fluorescent dye (e.g., SYPRO Orange).
-
Add the Sah-sos1A peptide at various concentrations.
-
Include control wells with protein and dye but no peptide.
-
-
Measurement:
-
Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the Tm by fitting the curve to a Boltzmann equation or by taking the derivative of the curve.
-
A significant positive shift in Tm in the presence of the peptide would indicate stabilizing binding. A negative shift suggests destabilization.
-
-
Visualizing KRAS Signaling and Binder Validation
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in signal transduction, highlighting the GDP/GTP cycle and the points of intervention for inhibitors.
Caption: The KRAS signaling cascade is initiated by upstream signals that activate GEFs like SOS1.
Experimental Workflow for KRAS Binder Validation
This workflow outlines a best-practice approach to validate a potential KRAS binder, moving from initial high-throughput screens to rigorous biophysical characterization to eliminate false positives.
Caption: A rigorous workflow for validating KRAS binders, emphasizing orthogonal biophysical methods.
Conclusion: Lessons from a False Positive
The story of this compound is a cautionary tale in drug discovery. While the initial hypothesis was elegant and the preliminary data promising, the lack of confirmation by orthogonal, label-free, and solution-based methods like ITC and SPR ultimately revealed it to be a false positive. The observed cellular effects, likely due to membrane disruption or other off-target mechanisms, highlight the potential for misleading results when relying on a single assay, particularly one prone to artifacts like aggregation.
For researchers in the field, this case underscores several key takeaways:
-
Orthogonal Validation is Non-Negotiable: A single line of evidence, no matter how compelling, is insufficient to claim a direct binding interaction. A combination of at least two or three distinct biophysical methods should be employed.
-
Beware of Assay Artifacts: Be mindful of the limitations of each technique. For instance, fluorescence-based assays can be confounded by compound aggregation or autofluorescence. Including appropriate controls, such as detergents, is crucial.
-
Thermodynamics and Kinetics Matter: Techniques like ITC and SPR provide a much deeper understanding of the binding event than simple endpoint assays. A complete thermodynamic and kinetic profile is the hallmark of a well-characterized interaction.
By adhering to these rigorous standards of validation, the scientific community can more effectively navigate the challenging but ultimately rewarding path toward developing effective therapies for KRAS-driven cancers. The focus must remain on compounds with verifiable, direct, and potent on-target engagement, as exemplified by true binders like MRTX1133 and BI-2852.
References
- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. BI-2852 | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
Safety Operating Guide
Proper Disposal of Sah-sos1A tfa: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Sah-sos1A tfa, ensuring laboratory safety and proper chemical disposal is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a peptide-based SOS1/KRAS protein interaction inhibitor supplied as a trifluoroacetate (B77799) (TFA) salt. Adherence to these procedures is critical for maintaining a safe working environment and ensuring regulatory compliance.
While the Safety Data Sheet (SDS) for Sah-sos1A (TFA) may classify the substance as non-hazardous, the trifluoroacetic acid component is a strong, corrosive acid that dictates specific handling and disposal protocols.[1][2] Therefore, waste containing this compound should be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3] All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any vapors.[3][4] Emergency eyewash stations and safety showers should be readily accessible.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel. The following steps outline the recommended procedure:
-
Segregation of Waste :
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated hazardous waste container.[1]
-
This waste must be segregated from other waste streams and kept separate from incompatible materials such as bases, oxidizing agents, and metals.[1][3][5]
-
Waste Container and Labeling :
-
Use a compatible container for waste storage, such as glass or polyethylene, with a secure, tight-fitting lid.[3][4] Do not use aluminum or galvanized containers.[6]
-
The container must be clearly labeled as "Hazardous Waste" and explicitly state "Trifluoroacetic Acid Waste" and list the peptide component, "Sah-sos1A".[3][4][5]
-
-
Waste Storage :
-
Waste Collection and Disposal :
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[5]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills (within a fume hood) :
-
Alert personnel in the immediate area.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[4][6][7]
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.[6][8]
-
Decontaminate the spill area with a suitable cleaning agent, such as a dilute solution of sodium bicarbonate, followed by a water rinse.[8] Collect all cleaning materials as hazardous waste.[8]
-
-
Major Spills (or any spill outside of a fume hood) :
Data on Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][3][5] |
| Drain Disposal | Prohibited | [3][5] |
| Incompatible Materials | Bases, Oxidizing Agents, Reducing Agents, Metals, Hydrides | [1][5] |
| Waste Container Material | Glass or Polyethylene | [3][4] |
| Neutralization (for spills) | Use a weak base (e.g., sodium bicarbonate) with caution. | [7][8] |
| Final Disposal Method | High-temperature incineration by a licensed hazardous waste facility is typical for TFA-containing waste. | [8] |
Experimental Protocols
Protocol for Neutralization of Minor Spills
This protocol is intended for the decontamination of surfaces after a minor spill has been absorbed and is not for the bulk neutralization of this compound waste.
-
Preparation : Ensure all spilled material has been absorbed and placed in a hazardous waste container. Wear appropriate PPE.
-
Neutralizing Solution : Prepare a dilute solution of sodium bicarbonate (baking soda) in water (e.g., 5-10% solution).
-
Application : Slowly and carefully apply the sodium bicarbonate solution to the spill area. Be aware that the acid-base reaction may cause some effervescence.
-
pH Check : After the reaction has subsided, check the pH of the surface with a pH strip to ensure it is near neutral (pH 6-8).
-
Final Rinse : Wipe the area with a cloth dampened with water.
-
Disposal : All materials used for neutralization and cleaning (e.g., cloths, pH strips) must be disposed of as hazardous waste.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the proper workflow for the disposal of this compound and the decision-making process in the event of a spill.
References
- 1. amherst.edu [amherst.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Sah-sos1A tfa
Essential Safety and Handling Guide for SAH-SOS1A TFA
IMMEDIATE SAFETY OVERVIEW: this compound is a peptide-based SOS1/KRAS protein interaction inhibitor intended for laboratory research use only by qualified personnel.[1][2][3] While the substance itself is not classified as hazardous, it is supplied as a trifluoroacetic acid (TFA) salt.[1] Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[4][5] Therefore, stringent adherence to safety protocols is mandatory. Always handle this compound in a well-ventilated area and avoid the formation of dust and aerosols.[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial when handling this compound to prevent contact and inhalation.
| Protection Type | Specific Equipment | Rationale & Citation |
| Eye Protection | Safety goggles with side-shields or a face shield. | To prevent contact with eyes, which can cause serious damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact. Gloves should be inspected before use and disposed of properly.[1][5] |
| Skin and Body | Impervious laboratory coat or clothing. | To protect skin from accidental splashes or spills.[1][5] |
| Respiratory | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust, vapors, or mists.[1] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of the product and ensure the safety of laboratory personnel.
Handling:
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[1]
-
Ventilation: Always handle the product in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]
Storage: this compound is sensitive to moisture and light. Store the compound under nitrogen in a tightly sealed container.[1][2]
| Format | Storage Temperature | Duration |
| Powder | -80°C | 2 years |
| -20°C | 1 year | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress Safety Data Sheet.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Unused Product: Dispose of the compound in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or water courses.[1]
-
Contaminated Materials: Absorb any spills with an inert material such as diatomite or universal binders.[1] Decontaminate surfaces by scrubbing with alcohol.[1] All contaminated materials, including gloves, wipes, and absorbent materials, should be collected in a sealed container and disposed of as chemical waste.
Emergency Procedures
In the event of accidental exposure, immediate action is required.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Experimental Protocols & Visualized Workflows
This compound is a cell-permeable, peptide-based inhibitor that targets the interaction between SOS1 and KRAS, effectively blocking the ERK-MAPK signaling pathway.[2][3]
Mechanism of Action: this compound binds to both wild-type and mutant KRAS with nanomolar affinity, which directly and independently blocks nucleotide association.[2][3] This action impairs the viability of KRAS-driven cancer cells.[2][3]
Caption: Mechanism of this compound in blocking the KRAS signaling pathway.
General Experimental Workflow: The following diagram outlines a typical workflow for an in-vitro experiment using this compound to assess its effect on cancer cell viability.
Caption: General workflow for in-vitro cell viability assay with this compound.
References
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